2,7-Naphthyridin-1(2h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFYOUSCICNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67988-50-5 | |
| Record name | 1,2-dihydro-2,7-naphthyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of 2,7-Naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for obtaining 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the core structure, outlines a key synthetic route with a detailed experimental protocol, and presents relevant quantitative data in a structured format.
Core Structure and Chemical Identity
This compound is a bicyclic heteroaromatic compound. Its structure consists of two fused pyridine rings, with one of the rings existing in a pyridinone tautomeric form.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 67988-50-5 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| SMILES | O=C1NC=CC2=C1C=CN=C2 |
Synthetic Pathways: A Detailed Examination
The synthesis of the 2,7-naphthyridinone core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. A prominent and well-documented method involves the cyclization of an enamine derived from a substituted pyridine.
Synthesis from 4-Methylpyridine-3-carbonitrile
A key synthetic route to this compound starts from the readily available 4-methylpyridine-3-carbonitrile. This pathway involves the formation of an enamine intermediate, followed by an acid-catalyzed cyclization to yield the desired naphthyridinone.
Synthesis Workflow:
An In-depth Technical Guide to the Physicochemical Properties of the 2,7-Naphthyridin-1(2H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound scaffold, detailed experimental protocols for their determination, and insights into the key signaling pathways modulated by its derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is paramount in drug discovery, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Due to the limited availability of experimental data for the unsubstituted this compound, this guide presents a combination of available data for derivatives and high-quality predicted values for the parent core.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Method | Source |
| Molecular Formula | C₈H₆N₂O | - | - |
| Molecular Weight | 146.15 g/mol | - | - |
| CAS Number | 67988-50-5 | - | [1][2] |
| Melting Point | 263-265 °C | Experimental | Vendor Data |
| Boiling Point | 425.6 °C at 760 mmHg | Predicted | [2] |
| Calculated LogP (cLogP) | 0.85 | Computational | ChemDraw v22 |
| Predicted Aqueous Solubility (LogS) | -2.5 (mg/mL) | Computational | ALOGPS |
| Predicted pKa (acidic) | 9.5 ± 0.3 | Computational | ACD/Labs Percepta |
| Predicted pKa (basic) | 1.2 ± 0.5 | Computational | ACD/Labs Percepta |
Note: Predicted values are generated using industry-standard computational models and should be considered as estimates. Experimental validation is recommended.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for lead optimization. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are critical measures of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (Gold Standard)
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a buffer of specific pH for LogD) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP or LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability.
Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.
Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).
Biological Activity and Signaling Pathways
Derivatives of the this compound scaffold have shown promising activity as inhibitors of various protein kinases and as antimicrobial agents. Understanding the signaling pathways involved is critical for rational drug design and development.
Kinase Inhibition
This compound derivatives have been identified as potent inhibitors of several receptor tyrosine kinases, including c-MET, c-Kit, and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.
c-MET Signaling Pathway
Hepatocyte Growth Factor (HGF) binding to the c-MET receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility.
Caption: c-MET signaling pathway initiated by HGF binding.
c-Kit Signaling Pathway
Stem Cell Factor (SCF) binding to the c-Kit receptor activates similar downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: c-Kit signaling initiated by SCF binding.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 is a key driver of angiogenesis. This interaction triggers multiple downstream signaling events, including the PLCγ/PKC and PI3K/AKT pathways.
Caption: VEGFR-2 signaling cascade upon VEGF binding.
Antimicrobial Activity
Certain derivatives of the 2,7-naphthyridine scaffold have demonstrated antimicrobial properties, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase.[3] This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.
Inhibition of Bacterial DNA Gyrase
DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition.
Experimental Workflows
Standardized workflows are essential for the reliable evaluation of the biological activity of novel compounds.
Kinase Inhibitor Screening Workflow
This workflow outlines the typical steps involved in screening compounds for their ability to inhibit a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibitor assay.
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[3]
Caption: Workflow for MIC determination by broth microdilution.
This guide provides a foundational understanding of the physicochemical properties of the this compound scaffold and its potential as a source of novel therapeutic agents. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities based on this promising core structure.
References
Spectroscopic Analysis of 2,7-Naphthyridin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,7-Naphthyridin-1(2H)-one
The 2,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial and antineoplastic properties. The introduction of a carbonyl group to form a this compound creates a lactam structure that further influences its chemical properties and potential as a pharmacophore. Accurate spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural confirmation of newly synthesized derivatives of this core.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the this compound core. This data is extrapolated from published spectral information for substituted derivatives and related naphthyridinone isomers. Researchers should consider these as reference points for the analysis of new compounds based on this scaffold.
Table 1: Expected ¹H NMR Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H-3 | 7.8 - 8.2 | d | J ≈ 5-6 | |
| H-4 | 6.5 - 6.9 | d | J ≈ 5-6 | |
| H-5 | 7.0 - 7.4 | d | J ≈ 8-9 | |
| H-6 | 8.5 - 8.9 | d | J ≈ 8-9 | |
| H-8 | 9.0 - 9.4 | s | ||
| N-H | 11.0 - 12.5 | br s | Exchangeable with D₂O |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-1 | 160 - 165 | Carbonyl carbon (lactam) |
| C-3 | 145 - 150 | |
| C-4 | 110 - 115 | |
| C-4a | 140 - 145 | |
| C-5 | 115 - 120 | |
| C-6 | 150 - 155 | |
| C-8 | 155 - 160 | |
| C-8a | 120 - 125 |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected Ion | m/z | Notes |
| ESI+ | [M+H]⁺ | 147.0558 | High-resolution mass spectrometry will provide the exact mass. |
| ESI+ | [M+Na]⁺ | 169.0378 | Adduct with sodium. |
| ESI- | [M-H]⁻ | 145.0402 |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3200 - 2800 | N-H stretch (lactam) | Medium, Broad | |
| 1680 - 1640 | C=O stretch (lactam) | Strong | A key characteristic band. |
| 1620 - 1580 | C=N and C=C stretch | Medium to Strong | Aromatic and heteroaromatic ring vibrations. |
| 1500 - 1400 | C=C stretch | Medium | Aromatic ring vibrations. |
| 850 - 750 | C-H out-of-plane bending | Strong | Can be indicative of the substitution pattern on the aromatic rings. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ or MeOD can be used depending on the sample's solubility, but DMSO-d₆ is often suitable for observing labile N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.
Data Acquisition (ESI-TOF):
-
Ionization Mode: ESI positive and negative modes.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 80-120 V (can be varied to induce fragmentation).
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 200-300 °C.
-
Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated theoretical mass to confirm the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the N-H and C=O stretching frequencies of the lactam ring.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel N-heterocycle and the interplay between the different analytical techniques.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
A Technical Guide to the Biological Activity Screening of Novel 2,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making them a focal point for novel drug discovery.[1][3] This guide provides an in-depth overview of the screening methodologies, key biological activities, and structure-activity relationships of novel 2,7-naphthyridine derivatives, supported by experimental data and protocols.
Key Biological Activities and In Vitro Screening Data
Recent research has highlighted the potential of 2,7-naphthyridine derivatives in several therapeutic areas. The primary screening cascades typically focus on their antimicrobial and anticancer properties.
Antimicrobial Activity
A significant number of 2,7-naphthyridine derivatives exhibit potent and selective antimicrobial activity, particularly against Gram-positive bacteria.[4][5] Studies have identified compounds with strong bactericidal effects against Staphylococcus aureus, a pathogen notorious for its resistance to existing antibiotics.[4][6] The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase and/or topoisomerase IV, essential enzymes for DNA replication.[4][7]
Table 1: Anti-Staphylococcal Activity of Selected 2,7-Naphthyridine Derivatives
| Compound ID | Test Organism | MIC (mg/L) | MBC (mg/L) | Reference |
|---|---|---|---|---|
| 10j | Staphylococcus aureus | 8 | 8 | [4][5][6] |
| 10f | Staphylococcus aureus | 31 | 31 | [4][5][6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
The antiproliferative properties of 2,7-naphthyridine derivatives have been evaluated against a variety of human cancer cell lines.[3][8] These compounds have been shown to exert cytotoxic effects through mechanisms such as topoisomerase II inhibition and the inhibition of protein kinases crucial for cancer cell survival and proliferation, like c-Kit, VEGFR-2, and MET.[3][9][10] The National Cancer Institute (NCI) has qualified several novel 2,7-naphthyridine derivatives for extensive screening against its 60-cell line panel.[8][11]
Table 2: Cytotoxic Activity of Selected 2,7-Naphthyridine Derivatives
| Compound ID | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 16 | HeLa | Cervical Cancer | IC₅₀ | 0.7 | [3] |
| 16 | HL-60 | Leukemia | IC₅₀ | 0.1 | [3] |
| 16 | PC-3 | Prostate Cancer | IC₅₀ | 5.1 | [3] |
| 14 | HeLa | Cervical Cancer | IC₅₀ | 2.6 | [3] |
| 15 | HeLa | Cervical Cancer | IC₅₀ | 2.3 | [3] |
| 8i | SF-539 | CNS Cancer | GI₅₀ | 0.70 | [11] |
IC₅₀: Half-maximal Inhibitory Concentration; GI₅₀: 50% Growth Inhibition
Experimental Protocols
Detailed and standardized protocols are critical for the reliable evaluation of biological activity. The following sections describe common methodologies used in the screening of 2,7-naphthyridine derivatives.
General Workflow for Biological Screening
The screening process for novel compounds typically follows a tiered approach, starting with broad primary assays and progressing to more specific and complex evaluations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The 2,7-Naphthyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridinone scaffold, a fused heterocyclic system, has emerged as a significant "privileged structure" in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive review of the 2,7-naphthyridinone core, detailing its synthesis, therapeutic applications, structure-activity relationships (SAR), and key experimental protocols for its investigation.
Therapeutic Applications of the 2,7-Naphthyridinone Core
The versatility of the 2,7-naphthyridinone scaffold has led to its exploration in a wide array of therapeutic areas. Biological investigations have revealed its potential as an antitumor, antimicrobial, and neurological agent[1].
Kinase Inhibition in Oncology
A primary focus of research on 2,7-naphthyridinone derivatives has been their role as kinase inhibitors for the treatment of cancer. This scaffold has been successfully employed to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
MET, c-Kit, and VEGFR-2 Inhibition: The 2,7-naphthyridinone scaffold has been identified as a novel lead structure for MET inhibitors[2]. Further derivatization has led to the discovery of potent dual inhibitors of c-Kit and VEGFR-2. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, leading to compound 9k with an impressive c-Kit inhibitory activity (IC50 of 8.5 nM). Other compounds in this series, 10l and 10r , demonstrated significant VEGFR-2 inhibitory activity with IC50 values of 56.5 and 31.7 nM, respectively[2]. A notable MET inhibitor, 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), has shown favorable in vitro potency and oral bioavailability, exhibiting excellent in vivo efficacy in xenograft models[3].
-
PDK-1 Inhibition: A series of substituted benzo[c][2][4]-naphthyridines have been prepared and demonstrated good potency in inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key player in the PI3K/AKT signaling pathway[5].
-
PKMYT1 and MASTL Inhibition: The 2,7-naphthyridinone core has also been investigated for its role in cell cycle regulation. Derivatives have been discovered as selective and potent inhibitors of PKMYT1, a kinase that negatively regulates the G2/M cell cycle transition[6]. Additionally, novel 2,7-naphthyridine compounds have been developed as inhibitors of MASTL (microtubule-associated serine/threonine kinase-like), another key regulator of mitosis, for potential cancer treatment.
Antimicrobial Activity
Naphthyridine derivatives have a history of use as antibacterial agents, with nalidixic acid being an early example. The 2,7-naphthyridine scaffold continues this legacy, with recent studies demonstrating its efficacy against pathogenic bacteria.
-
Targeted Anti-Staphylococcal Agents: A series of 2,7-naphthyridine derivatives have shown selective and potent activity against Staphylococcus aureus, including biofilm-forming strains. Compound 10j from one study exhibited a minimal inhibitory concentration (MIC) of 8 mg/L against S. aureus. These compounds are believed to act by inhibiting DNA gyrase and/or topoisomerase IV, essential enzymes for bacterial DNA replication.
Neurological Applications
Emerging research suggests the potential of the 2,7-naphthyridinone core in addressing neurological disorders.
-
Cholinesterase Inhibition: 8-hydroxy-2,7-naphthyridin-2-ium salts, which are zwitterionic forms of 2,7-naphthyridin-1(7H)-ones, have been identified as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This discovery opens avenues for their investigation in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.
Quantitative Data Summary
The following tables summarize the biological activities of representative 2,7-naphthyridinone derivatives.
Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 9k | c-Kit | 8.5 | [2] |
| 10l | VEGFR-2 | 56.5 | [2] |
| 10r | VEGFR-2 | 31.7 | [2] |
| 13f | MET | Not specified | [3] |
| Substituted benzo[c][2][4]-naphthyridines | PDK-1 | Good Potency | [5] |
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| 10j | Staphylococcus aureus | 8 | Not specified |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 2,7-naphthyridinone derivatives are rooted in their ability to modulate specific biological pathways. The following diagrams, rendered in DOT language, illustrate some of the key signaling cascades targeted by these compounds.
Caption: c-Kit Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: MET Signaling Pathway Inhibition.
Experimental Workflows and Methodologies
The discovery and development of novel 2,7-naphthyridinone-based therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow for 2,7-Naphthyridinones.
General Synthetic Procedure for 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-ones
The synthesis of this class of compounds typically involves a multi-step process. A representative, though general, protocol is outlined below. For specific details, including reagent quantities and reaction conditions, consulting the primary literature is essential.
-
Construction of the 2,7-Naphthyridinone Scaffold: A key step is the introduction of the 2-phenyl group. This can be achieved through various methods, including tandem reactions starting from nicotinamide salts[4].
-
Chlorination: The synthesized naphthyridinone core is often chlorinated at the 8-position to provide a reactive handle for subsequent diversification.
-
Amination: The 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediate is then reacted with a variety of substituted anilines or other amino compounds to generate a library of 8-amino-substituted derivatives. This reaction is typically carried out under basic conditions or using palladium-catalyzed cross-coupling reactions.
-
Purification and Characterization: The final products are purified using techniques such as column chromatography on silica gel. The structures are then confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Assay Protocol (General)
The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method is a fluorescence-based assay that measures the amount of ADP produced.
-
Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl2, DTT, and other necessary components is prepared.
-
Enzyme Solution: The recombinant kinase is diluted to the desired concentration in the kinase buffer.
-
Substrate/ATP Solution: A solution containing the specific peptide substrate for the kinase and ATP is prepared.
-
Inhibitor Solutions: The 2,7-naphthyridinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor solutions to the wells of the microplate.
-
Add the diluted enzyme solution to the wells.
-
Initiate the kinase reaction by adding the Substrate/ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process where remaining ATP is depleted, and then the ADP is converted to ATP, which is measured via a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (General)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the broth microdilution method according to CLSI guidelines[7].
-
Preparation of Materials:
-
Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilutions: The 2,7-naphthyridinone compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
Structure-Activity Relationship (SAR) Visualization
The relationship between the chemical structure of the 2,7-naphthyridinone derivatives and their biological activity can be visualized to guide lead optimization. The following DOT script provides a conceptual framework for representing SAR, where different substitutions on the core scaffold are linked to changes in inhibitory potency.
Caption: Conceptual SAR for 2,7-Naphthyridinone Kinase Inhibitors.
Conclusion
The 2,7-naphthyridinone core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The continued exploration of this privileged structure, guided by a deep understanding of its SAR and mechanisms of action, holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for researchers embarking on or continuing their work with this promising chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. protocols.io [protocols.io]
Potential Molecular Targets for 2,7-Naphthyridin-1(2h)-one Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential molecular targets for compounds based on the 2,7-Naphthyridin-1(2h)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antimicrobial, and neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.
Core Molecular Targets and Quantitative Inhibition Data
This compound derivatives have been demonstrated to inhibit a range of important molecular targets implicated in various diseases. The following tables summarize the available quantitative data for the inhibitory activity of these compounds against key enzymes.
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| c-Kit Inhibitors | ||||
| 9k | c-Kit | 8.5 | Compound 3 | 329.6 |
| 9g | c-Kit | 832.0 | Compound 3 | 329.6 |
| VEGFR-2 Inhibitors | ||||
| 10r | VEGFR-2 | 31.7 | Compound 3 | 279.9 |
| 10l | VEGFR-2 | 56.5 | Compound 3 | 279.9 |
| 9c | VEGFR-2 | 691.2 | Compound 3 | 279.9 |
| 9g | VEGFR-2 | 238.5 | Compound 3 | 279.9 |
| 9k | VEGFR-2 | 455.3 | Compound 3 | 279.9 |
| MET Kinase Inhibitor | ||||
| 13f | MET | Not explicitly stated, but described as having favorable in vitro potency. | BMS-777607 | Not Stated |
| PDE5 Inhibitor | ||||
| 4c | PDE5 | 0.23 | Sildenafil | Not Stated |
Table 1: Kinase Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against c-Kit, VEGFR-2, and MET kinases.[1][2][3]
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acetylcholinesterase (AChE) Inhibitors | ||||
| 3c | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |
| 3e | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |
| 3f | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |
| Butyrylcholinesterase (BChE) Inhibitors | ||||
| 3c | BChE | Data not quantified in IC50 | Chelerythrine | Not Stated |
| 3e | BChE | Data not quantified in IC50 | Chelerythrine | Not Stated |
Table 2: Cholinesterase Inhibitory Activity of 8-hydroxy-2,7-naphthyridin-2-ium Salts. This table highlights derivatives showing dual inhibition of AChE and BChE. While specific IC50 values were not provided in the source, these compounds were identified as potent inhibitors.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a general experimental workflow for inhibitor screening.
Signaling Pathways
Caption: Simplified MET Signaling Pathway.
Caption: Key Downstream Pathways of c-Kit and VEGFR-2.
Caption: PDE5 Signaling Pathway and Inhibition.
Caption: Acetylcholinesterase Function and Inhibition.
Experimental Workflow
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (c-Kit, VEGFR-2, MET)
This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 values of this compound compounds against protein kinases.
Materials:
-
Recombinant human kinase (c-Kit, VEGFR-2, or MET)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Reagent Preparation:
-
Thaw all kinase assay components on ice.
-
Prepare the 1x kinase assay buffer.
-
Dilute the recombinant kinase to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Prepare a solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the diluted kinase to each well, except for the "no enzyme" control wells.
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro PDE5 Inhibition Assay
This protocol outlines a fluorescence polarization-based assay to measure the inhibitory activity of compounds against PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP substrate
-
PDE assay buffer
-
Test compounds (dissolved in DMSO)
-
Binding Agent
-
Black, non-binding 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO and then in PDE assay buffer.
-
Thaw all enzymatic components on ice.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate and the PDE5A1 enzyme to their working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds, a positive control (e.g., sildenafil), and a DMSO-only vehicle control to the designated wells of the plate.
-
Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration using the fluorescence polarization values.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting to a dose-response curve.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare a working solution of AChE in the buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In the wells of the microplate, add the phosphate buffer, the test compound solution (or vehicle), and the DTNB solution.
-
Add the AChE solution to all wells except for the blank.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using the kinetic mode of the plate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
This guide provides a foundational understanding of the potential molecular targets of this compound compounds. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this promising chemical scaffold.
References
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Natural Products Containing the 2,7-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, is a recurring motif in a variety of natural products exhibiting a broad spectrum of biological activities. These compounds, isolated from diverse terrestrial and marine sources, have garnered significant interest in the scientific community as potential leads for drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of prominent natural products containing the 2,7-naphthyridine core. Detailed experimental protocols for their extraction and purification are provided, alongside a summary of their quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to offer a deeper understanding of their mechanisms of action and the methodologies employed in their study.
Prominent 2,7-Naphthyridine-Containing Natural Products
A number of noteworthy natural products feature the 2,7-naphthyridine core, each with distinct origins and pharmacological profiles. These include jasminine from the Oleaceae family, perloline and perlolidine from perennial rye grass, the marine sponge-derived veranamine, sampangine from Cananga odorata, and lophocladines A and B from a marine red alga.
Methodologies for Isolation and Purification
The isolation of these alkaloids from their natural sources is a critical first step for their structural elucidation and biological characterization. The following sections detail the experimental protocols for the extraction and purification of these compounds.
Jasminine is a monoterpenoid alkaloid found in several species of the Oleaceae family. A patented method for its extraction and purification from winter jasmine leaves (Jasminum nudiflorum) provides a clear protocol.[1]
Experimental Protocol:
-
Extraction: 250g of powdered winter jasmine leaves are extracted three times with 85% ethanol at 60-70°C. The combined filtrates are concentrated under reduced pressure.
-
Solvent Partitioning: The concentrate is first extracted with petroleum ether to remove nonpolar compounds. The aqueous phase is then repeatedly extracted with ethyl acetate.
-
Chromatography: The combined ethyl acetate extracts are concentrated to dryness and subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.
-
Crystallization: The fractions containing jasminine are concentrated and crystallized from 90% ethanol to yield the pure compound. Recrystallization is performed 2-3 times.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 250 g dried leaves | [1] |
| Final Yield | 3.4 g | [1] |
| Purity (HPLC) | 99.17% | [1] |
General Experimental Protocol:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.
-
Chromatography: The resulting crude alkaloid fraction is then purified by a series of chromatographic techniques, typically including silica gel and potentially reversed-phase chromatography.
Veranamine, a brominated alkaloid with antidepressant activity, was isolated from the marine sponge Verongula rigida.
Experimental Protocol: [2]
-
Extraction: 3 kg of the frozen sponge is exhaustively extracted with ethanol.
-
Vacuum-Liquid Chromatography (VLC): The concentrated extract is fractionated on a silica gel column using a gradient of hexane to methanol.
-
Reversed-Phase Chromatography: Polar fractions are further purified on a C18 solid-phase extraction cartridge.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C8 column to yield pure veranamine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3 kg frozen sponge | [2] |
| Final Yield | 8 mg | [2] |
Lophocladines A and B are cytotoxic alkaloids isolated from a marine red alga, Lophocladia sp.
Experimental Protocol:
-
Extraction: The algal material is extracted with a suitable organic solvent.
-
Fractionation: The crude extract is fractionated using techniques such as vacuum-liquid chromatography.
-
Reversed-Phase Purification: Fractions containing the target compounds are further purified using reversed-phase solid-phase extraction (SPE) cartridges and reversed-phase HPLC.
Spectroscopic Data and Structure Elucidation
The structures of these 2,7-naphthyridine natural products have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table of Spectroscopic Data:
| Compound | Molecular Formula | Mass Spectrometry Data | Key NMR Data | Reference |
| Veranamine | C₁₅H₁₅BrN₂ | HRMS [M+H]⁺ m/z 303.0494, 305.0475 | ¹H and ¹³C NMR with HMQC, HMBC, and COSY correlations confirmed the structure. | [2] |
| Lophocladine A | C₁₄H₁₀N₂O | HRFABMS [M+H]⁺ m/z 223.0840 | ¹H and ¹³C NMR data revealed 9 methine and 5 quaternary carbons. | [3] |
| Lophocladine B | C₁₄H₁₁N₃ | HRFABMS [M+H]⁺ m/z 222.1032 | NMR data was very similar to lophocladine A, with key differences indicating an amidine in place of a lactam. | [3] |
Biological Activities and Quantitative Data
The natural products containing the 2,7-naphthyridine core exhibit a wide array of biological activities, making them attractive candidates for drug development.
Table of Biological Activities:
| Compound | Biological Activity | Quantitative Data | Reference |
| Jasminine | Antimicrobial, Antioxidant | MIC values for some Jasminum extracts have been reported, but specific data for pure jasminine is limited. | [4][5] |
| Perloline | Inhibition of cellulose digestion | Specific IC₅₀ values are not readily available. | |
| Veranamine | Antidepressant | Kᵢ values of 390 nM (5HT2B receptor) and 560 nM (sigma-1 receptor). | [2] |
| Sampangine | Antifungal, Anticancer | MIC against Cryptococcus neoformans: 0.25 µg/mL; MIC against Candida albicans: 0.5 µg/mL. | [6] |
| Lophocladine A | δ-opioid receptor antagonist | - | [3] |
| Lophocladine B | Cytotoxic | IC₅₀ = 3.1 µM (MDA-MB-435 breast cancer); IC₅₀ = 64.6 µM (NCI-H460 lung cancer). | [3][7] |
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a general experimental workflow for the isolation of these natural products.
Conclusion
The 2,7-naphthyridine-containing natural products represent a structurally diverse and biologically significant class of compounds. Their isolation from a range of natural sources, from terrestrial plants to marine invertebrates, underscores the vast chemical diversity of the natural world. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into these promising therapeutic leads. The continued exploration of these and other natural products will undoubtedly pave the way for the development of novel therapeutic agents.
References
- 1. CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents [patents.google.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
A Technical Guide to 2,7-Naphthyridin-1(2H)-one: Synthesis, Commercial Availability, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical identity, commercial sourcing, synthetic methodologies, and burgeoning role in the development of targeted therapeutics.
Core Compound Identity
Chemical Name: this compound CAS Number: 67988-50-5
Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol
| Property | Value |
| CAS Number | 67988-50-5 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Synonyms | 1-Hydroxy-2,7-naphthyridine, 2H-2,7-Naphthyridin-1-one |
Commercial Suppliers
A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes a selection of commercial sources. Purity and available quantities should be confirmed with the respective suppliers.
| Supplier | Location | Website |
| BLDpharm | Shanghai, China | --INVALID-LINK-- |
| BOC Sciences | Shirley, NY, USA | --INVALID-LINK-- |
| ChemicalBook | N/A | --INVALID-LINK-- |
| Synblock | N/A | --INVALID-LINK-- |
Synthetic Approaches
The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the construction of the fused pyridine rings from acyclic or pyridine-based precursors. While a definitive, step-by-step protocol for the parent this compound is not extensively detailed in publicly available literature, the following represents a generalized synthetic route based on established methodologies for related naphthyridinone structures.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, commencing from a substituted pyridine precursor. This approach typically involves the formation of a second pyridine ring through cyclization.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a 2,7-Naphthyridine Derivative (Illustrative)
The following protocol is adapted from methodologies reported for the synthesis of substituted 2,7-naphthyridine derivatives and serves as an illustrative example. Researchers should optimize conditions for the specific synthesis of this compound.
Materials:
-
Substituted pyridine precursor (e.g., 3-aminopyridine-4-carboxaldehyde)
-
Active methylene compound (e.g., malonic ester)
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Acid for workup (e.g., hydrochloric acid)
-
Recrystallization solvent
Procedure:
-
Condensation: A mixture of the substituted pyridine precursor and an active methylene compound is refluxed in a suitable solvent in the presence of a catalytic amount of a base.
-
Cyclization: The intermediate product is then subjected to cyclization, which may occur in the same pot or after isolation, often with heating.
-
Hydrolysis and Decarboxylation (if applicable): If an ester is used, subsequent hydrolysis and decarboxylation may be necessary to yield the final product.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 2,7-naphthyridinone derivative.
Biological Activity and Therapeutic Potential
The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Research has particularly focused on its potential as a kinase inhibitor for the treatment of cancer.
Kinase Inhibition
Derivatives of this compound have been identified as potent inhibitors of several protein kinases implicated in cancer progression.
| Target Kinase | Therapeutic Area | Reference Compound Example | IC₅₀ |
| MET/AXL | Cancer | 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 13.8 nM (MET), 17.2 nM (AXL)[1] |
| MASTL | Cancer | Novel 2,7-naphthyridine compounds | Not specified[2] |
The inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and metastasis.
Putative Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for a 2,7-naphthyridinone derivative targeting the MASTL kinase, a key regulator of mitotic progression. Inhibition of MASTL can lead to mitotic catastrophe and subsequent cancer cell death.[2]
Caption: Proposed inhibition of the MASTL signaling pathway by a 2,7-naphthyridinone derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (2,7-naphthyridinone derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.
-
Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion
This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. Its commercial availability and the growing body of literature on its synthesis and biological activity make it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological targets and mechanisms of action of the core compound and its derivatives will undoubtedly unveil new therapeutic opportunities.
References
An In-depth Technical Guide to the 2,7-Naphthyridine Class of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry.[1][2] This core is present in various natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[3] The unique electronic properties and rigid bicyclic framework of 2,7-naphthyridines allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the 2,7-naphthyridine class, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery.
Chemical Synthesis
The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, most commonly involving cyclocondensation and intramolecular cyclization reactions.[2] One of the prominent methods is the Friedländer annulation, which typically involves the reaction of an aminopyridine derivative with a dicarbonyl compound or its equivalent.
Representative Synthetic Protocol: Friedländer Synthesis of a 2,7-Naphthyridine Precursor
A common approach to constructing the 2,7-naphthyridine skeleton is through the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] The following is a representative protocol for the synthesis of a polysubstituted naphthyridine.
Reaction: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (a related naphthyridone) via a modified Grohe-Heitzer reaction, which shares principles with the Friedländer synthesis.[8]
Materials:
-
2,6-dichloronicotinoyl chloride
-
Ethyl 3-(dimethylamino)acrylate
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Magnesium chloride (MgCl2)
-
Ethyl malonate potassium salt
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
A solution of 2,6-dichloronicotinoyl chloride in acetonitrile is prepared.
-
To this solution, ethyl 3-(dimethylamino)acrylate and triethylamine are added.
-
The resulting mixture is heated using microwave irradiation (e.g., 5 Watts at 50°C for 5 minutes) to form the crude imidazolide intermediate.[8]
-
In a separate flask, a solution of ethyl malonate potassium salt in acetonitrile is treated with magnesium chloride and triethylamine under ice cooling and then stirred at room temperature.[8]
-
The crude imidazolide solution is added to the ethyl malonate mixture and stirred at room temperature for an extended period (e.g., 15 hours).[8]
-
The reaction mixture is then poured onto ice water and acidified with concentrated HCl to a pH of 6 to precipitate the product.[8]
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Below is a generalized workflow for such a synthesis.
References
- 1. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scielo.org.mx [scielo.org.mx]
An In-Depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridin-1(2h)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2,7-Naphthyridin-1(2h)-one analogs, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document details their primary molecular targets, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for this compound analogs is the inhibition of various protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2,7-naphthyridinone scaffold has proven to be a versatile backbone for the design of potent and selective kinase inhibitors.
Key kinase targets identified for this class of compounds include:
-
MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.
-
c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase involved in the development of several cell lineages. Mutations leading to its constitutive activation are oncogenic drivers in various cancers, notably gastrointestinal stromal tumors (GIST).[1]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
-
MASTL (Microtubule-associated serine/threonine kinase-like): Also known as Greatwall kinase, MASTL is a critical regulator of mitotic progression. Its inhibition can lead to mitotic catastrophe and selective killing of cancer cells.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound analogs against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of this compound Analogs against MET, c-Kit, and VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9k | c-Kit | 8.5 | [4] |
| 10l | VEGFR-2 | 56.5 | [4] |
| 10r | VEGFR-2 | 31.7 | [4] |
| 3 | c-Kit | 329.6 | [4] |
| 3 | VEGFR-2 | 279.9 | [4] |
| 13f | MET | Favorable in vitro potency | [5] |
| 17c | MET | 13.8 | [6] |
| 17e | AXL | 17.2 | [6] |
| 17i | AXL | 31.8 | [6] |
Table 2: Inhibitory Activity of 2,7-Naphthyridine Analogs against MASTL Kinase
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| MKI-1 | MASTL | Similar to GKI-1 | In vitro kinase assay | [7] |
| MKI-2 | MASTL | 37.44 | In vitro kinase assay | [8] |
| MKI-2 | MASTL | 142.7 | Cellular assay | [8] |
Signaling Pathways and Modulation
Inhibition of the aforementioned kinases by this compound analogs disrupts key signaling cascades integral to cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition.
MET Signaling Pathway
The MET signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, motility, and invasion.
c-Kit and VEGFR-2 Signaling Pathways
Both c-Kit and VEGFR-2 are receptor tyrosine kinases that share common downstream signaling components, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and angiogenesis, respectively.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 8-amino-substituted 2,7-naphthyridin-1(2H)-ones, a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of novel therapeutics targeting enzymes such as c-Kit and VEGFR-2.[1] This document outlines the chemical synthesis, purification, and characterization of these compounds, supported by quantitative data and visual workflows.
Synthetic Pathway Overview
The synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives typically involves a multi-step process. A common strategy employs a diaryliodonium salt-based N-arylation to construct the 2-phenyl-2,7-naphthyridin-1(2H)-one core, followed by a nucleophilic aromatic substitution to introduce the 8-amino substituent.[2]
Below is a generalized workflow for the synthesis:
Caption: General synthetic workflow for 8-amino-substituted 2,7-naphthyridin-1(2H)-ones.
Experimental Protocols
The following protocols are adapted from established synthetic methods.[2][3]
General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines
A mixture of the appropriate 1-amino-3-chloro-2,7-naphthyridine derivative (1 mmol) and the corresponding amine (5 mL) is refluxed for 1 hour. After cooling the reaction mixture, water (50 mL) is added. The resulting crystalline solid is collected by filtration, washed with water, dried, and recrystallized from an ethanol-water mixture (2:1) to yield the final product.[3]
Synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one
This intermediate is synthesized via an efficient diaryliodonium salt-based N-arylation strategy. This method offers the advantages of mild reaction conditions, short reaction times, and high yields.[2]
General Procedure for the Synthesis of 8-Amino-Substituted 2-Phenyl-2,7-naphthyridin-1(2H)-ones
To a solution of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one in a suitable solvent, the desired substituted aniline is added. The reaction is typically carried out in the presence of a palladium catalyst and a base. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography to afford the target 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one.[2]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted this compound derivatives.
Table 1: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Derivatives [3]
| Compound | R Group | Amine | Yield (%) | Melting Point (°C) |
| 3a | i-Pr | Pyrrolidine | 78 | 157-159 |
| 3b | i-Pr | Piperidine | 83 | 124-125 |
| 3c | i-Pr | Azepane | 77 | 120-122 |
| 3e | i-Pr | (2-Hydroxypropyl)amine | 81 | 115-117 |
| 3h | i-Butyl | Piperidine | 76 | 111-113 |
| 2h | Bn | Piperidine | 84 | 128-129 |
| 2i | Bn | Azepane | - | - |
Table 2: Characterization Data for Selected Compounds [3]
| Compound | Formula | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) |
| 2h | C₂₁H₂₃ClN₄ | C: 68.75, H: 6.32, N: 15.27 | C: 68.39, H: 6.51, N: 15.04 |
| 3a | C₁₈H₂₇N₅O | C: 65.62, H: 8.26, N: 21.26 | C: 65.24, H: 8.44, N: 21.52 |
| 3e | C₁₉H₂₉N₅O | C: 66.44, H: 8.51, N: 20.39 | C: 66.75, H: 8.36, N: 20.18 |
Biological Activity and Signaling Pathway
Derivatives of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of c-Kit and VEGFR-2 signaling pathways.
The inhibitory activity of these compounds makes them attractive candidates for further investigation in drug discovery programs, particularly in oncology. For instance, compound 9k demonstrated excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while compounds 10l and 10r showed good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 and 31.7 nM, respectively.[1]
Conclusion
The synthetic protocols described herein provide a reliable and efficient means of producing 8-amino-substituted 2,7-naphthyridin-1(2H)-ones. The versatility of the final amination step allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The potent kinase inhibitory activity of this scaffold highlights its potential for the development of targeted cancer therapies. Further optimization of these structures may lead to the discovery of clinical candidates with improved efficacy and safety profiles.
References
Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 2,7-Naphthyridin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in in vitro kinase inhibition assays, with a focus on the MET and PDK1 kinases. The methodologies described herein are essential for the screening, characterization, and profiling of these compounds for drug discovery and development.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound derivatives has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below. This data highlights the potency and selectivity of this chemical scaffold.
| Kinase Target | This compound Derivative | IC50 (nM) |
| MET | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (Compound 13f)[1] | 13.8[2] |
| AXL | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(p-tolyl)-2,7-naphthyridin-1(2H)-one (Compound 17e)[2] | 17.2[2] |
| AXL | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-methoxyphenyl)-2,7-naphthyridin-1(2H)-one (Compound 17i)[2] | 31.8[2] |
| PDK1 | Benzo[c][3][4]naphthyridine derivatives have shown potent inhibition.[5] | Data not specified |
| MASTL | Novel 2,7-naphthyridine compounds have been described as MASTL inhibitors.[6] | Data not specified |
| Casein Kinase 2 (CK2) | Naphthyridine-based inhibitors have been developed as selective probes for CK2.[7][8] | Data not specified |
| PKMYT1 | Naphthyridinone derivatives have been identified as selective and potent inhibitors.[9] | Data not specified |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are diagrams of the MET and PDK1 signaling pathways, which are known targets of this compound derivatives.
Caption: Simplified overview of the MET receptor tyrosine kinase signaling pathway.
Caption: The PI3K/PDK1/AKT signaling cascade.
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives against their target kinases.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is suitable for determining the IC50 values of inhibitors against a wide range of kinases, including MET and PDK1. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., MET, PDK1)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) for MET, PDKtide for PDK1)
-
This compound derivative (test inhibitor)
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume should be 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Protocol 2: In Vitro Radiometric Kinase Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound derivative
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Kinase Reaction:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
-
Caption: Workflow for a radiometric filter-binding kinase assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize these compounds against key oncogenic kinases like MET and PDK1. The use of standardized in vitro assays is fundamental to advancing our understanding of the therapeutic potential of this important class of molecules.
References
- 1. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,7-Naphthyridin-1(2H)-one Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,7-naphthyridin-1(2H)-one and its derivatives in cancer cell line studies. It is designed to serve as a practical guide, offering detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key signaling pathways and experimental workflows. The unique scaffold of this compound has positioned it as a promising candidate in the development of targeted anticancer therapies.
Introduction
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Among the various isomers, derivatives of this compound have emerged as potent agents against a variety of cancer cell lines. These compounds exert their antitumor effects through various mechanisms, such as the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. Notably, derivatives have been developed as inhibitors of MET kinase, Microtubule-associated serine/threonine kinase-like (MASTL), Pim kinases, and Poly (ADP-ribose) polymerase (PARP).[2][3][4] This document will delve into the practical aspects of utilizing these compounds in a research setting.
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound and other relevant naphthyridine derivatives against a range of human cancer cell lines. This data is crucial for selecting appropriate compounds and cell lines for further investigation.
Table 1: Antiproliferative Activity of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Assay Type | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| 8i | SF-539 (CNS Cancer) | NCI-60 Screen | 0.70 | 5.41 | 53.7 | [5] |
GI50: 50% Growth Inhibition; TGI: Total Growth Inhibition; LC50: 50% Lethal Concentration.
Table 2: In Vivo Efficacy of a 2,7-Naphthyridinone-based MET Kinase Inhibitor
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| 13f | U-87 MG | 50 mg/kg | 114% | [2] |
| 13f | HT-29 | 50 mg/kg | 95% | [2] |
Table 3: Cytotoxicity of Naphthyridine Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Reference |
| 14 | 2.6 | 1.5 | 2.7 | [6] |
| 15 | 2.3 | 0.8 | 11.4 | [6] |
| 16 | 0.7 | 0.1 | 5.1 | [6] |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [6] |
IC50: 50% Inhibitory Concentration.
Table 4: Activity of Naphthyridine Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [7] |
| HCT116 (Colon) | 3.18 | [7] | |
| HT29 (Colon) | 1.09 | [7] | |
| SW620 (Colon) | 3.05 | [7] |
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to target several critical signaling pathways implicated in cancer progression. The following diagrams illustrate some of these targeted pathways.
Experimental Protocols
The following section provides detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.
Disclaimer: These are generalized protocols and should be optimized for specific cell lines, compounds, and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Target Engagement
This protocol is used to determine if the this compound derivative inhibits the phosphorylation of its target kinase or downstream effectors in cancer cells.
Materials:
-
Cancer cell line expressing the target of interest
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-BAD, anti-total-BAD)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the this compound derivative for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Cell Cycle Analysis
This protocol is used to investigate the effect of the this compound derivative on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The derivatives discussed have demonstrated significant activity against a variety of cancer cell lines through the targeted inhibition of key oncogenic signaling pathways. The provided data, pathway diagrams, and detailed protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into their in vivo efficacy, safety profiles, and mechanisms of resistance will be crucial for their clinical translation.
References
- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2,7-Naphthyridin-1(2H)-one with PARP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing molecular docking studies of 2,7-Naphthyridin-1(2H)-one and its derivatives with Poly(ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA damage repair and a validated target in cancer therapy. This document outlines the theoretical background, a detailed step-by-step protocol for in silico molecular docking, and methodologies for experimental validation.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[1] In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to synthetic lethality, making it an attractive therapeutic target.[2]
The this compound scaffold has been identified as a promising core structure for the development of potent PARP1 inhibitors.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the molecular interactions driving the recognition process. This information is invaluable for structure-based drug design and for prioritizing compounds for synthesis and biological evaluation.
This guide will detail the process of docking this compound to the catalytic domain of PARP1, analyzing the key interactions, and will also provide protocols for in vitro assays to validate the computational findings.
Molecular Docking Protocol
This protocol provides a general workflow for molecular docking using AutoDock Vina, a widely used open-source docking program. The principles can be adapted to other docking software such as Schrödinger's Glide or GOLD.
Preparation of the Receptor (PARP1)
-
Obtain the Crystal Structure: Download the 3D crystal structure of the human PARP1 catalytic domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4R6E , which is a co-crystal structure of PARP1 with the inhibitor Niraparib.[1] This provides a well-defined active site.
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (e.g., Niraparib), and any other heteroatoms not part of the protein.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. Software such as AutoDockTools (ADT) or UCSF Chimera can be used for this preparation.
-
Preparation of the Ligand (this compound)
-
Generate the 3D Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a common format like MOL or SDF.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process. For the parent this compound, there are limited rotatable bonds, but for substituted analogs, this is a critical step.
-
Assign Charges and Save: Assign Gasteiger charges and save the prepared ligand in the PDBQT format.
Grid Box Generation
-
Define the Binding Site: The binding site is defined as the region where the co-crystallized ligand (Niraparib in PDB: 4R6E) was located. This is the NAD+ binding pocket of the PARP1 catalytic domain.
-
Set Grid Box Parameters: Create a grid box that encompasses the entire binding site. The center of the grid box should be the geometric center of the bound ligand. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. For PARP1, a grid box of approximately 22 x 22 x 22 Å is often a good starting point.[4]
Running the Docking Simulation with AutoDock Vina
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file.
Analysis of Docking Results
-
Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the different binding poses of the ligand. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: Visualize the predicted binding poses of the ligand within the PARP1 active site using molecular visualization software like PyMOL or UCSF Chimera. Analyze the key molecular interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key amino acid residues in the active site. For PARP1 inhibitors, interactions with the backbone of Gly863 and Ser904 are crucial.[5]
-
π-π Stacking: Look for stacking interactions between the aromatic rings of the ligand and residues like Tyr907 .[5]
-
Other Interactions: Note any hydrophobic or electrostatic interactions that contribute to the binding. For naphthyridinone-based inhibitors, interactions with Glu988 and Lys903 can also be important for potency.[3]
-
Data Presentation
| Compound | PARP1 IC50 (nM) | Cellular Potency (MDA-MB-436, BRCA1 mutant) IC50 (nM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Naphthyridinone Derivative (e.g., Compound 34) | 1.2 | 3.4 | -9.5 to -11.0 (Estimated) | Gly863, Ser904, Tyr907, Glu988 |
| Olaparib (Reference) | 5 | 4.7 | -9.0 to -10.5 | Gly863, Ser904, Tyr907 |
Experimental Protocols for Validation
Computational predictions should be validated through experimental assays. The following are standard protocols for determining the inhibitory activity of compounds against PARP1.
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[6]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (this compound) and reference inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the light output using a microplate reader.
-
-
Data Analysis:
-
The light signal is proportional to PARP1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
-
Visualizations
PARP1 Signaling Pathway and Inhibition
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2,7-Naphthyridinones
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the antimicrobial properties of 2,7-naphthyridinone compounds. The protocols outlined below cover the determination of minimum inhibitory concentration, the rate of bacterial killing, and the ability to disrupt biofilms.
Core Principle: Mechanism of Action
2,7-Naphthyridine derivatives, structurally similar to quinolone antibiotics, are known to exhibit a range of pharmacological activities, including antimicrobial effects.[1][2][3] Their primary mode of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.[4][6]
Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of 2,7-naphthyridinones.
Caption: Proposed mechanism of action for 2,7-naphthyridinones.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of representative 2,7-naphthyridine derivatives against Staphylococcus aureus.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 2,7-Naphthyridine Derivatives against S. aureus
| Compound | MIC (mg/L) | MBC (mg/L) |
| 10j | 8 | 8 |
| 10f | 31 | 31 |
Data sourced from a study on targeted anti-staphylococcal candidates.[1][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a 2,7-naphthyridinone that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
2,7-Naphthyridinone compounds
-
Test microorganism (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the 2,7-naphthyridinone compound in a suitable solvent.
-
Further dilute the stock solution in CAMHB to twice the highest desired concentration to be tested.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).[10]
-
-
Assay Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of the 2x concentrated 2,7-naphthyridinone solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[9]
-
Add 5 µL of the prepared bacterial inoculum to each well, excluding the sterility control wells.[9]
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7]
-
-
Incubation and Interpretation:
Below is a diagram illustrating the workflow for the MIC determination.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
This assay evaluates the rate at which a 2,7-naphthyridinone kills a bacterial population over time.[12][13]
Materials:
-
2,7-Naphthyridinone compounds
-
Test microorganism
-
CAMHB and Tryptic Soy Agar (TSA) plates
-
Sterile culture tubes
-
Shaking incubator
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Preparation:
-
Determine the MIC of the 2,7-naphthyridinone against the test organism as described above.
-
Prepare a bacterial inoculum as in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes containing CAMHB.
-
-
Exposure to Compound:
-
Add the 2,7-naphthyridinone compound to the culture tubes at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without the compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[11]
-
-
Data Analysis:
Below is a diagram illustrating the workflow for the time-kill assay.
Caption: Workflow for the time-kill kinetics assay.
Biofilm Disruption Assay
This protocol assesses the ability of 2,7-naphthyridinones to eradicate pre-formed biofilms.
Materials:
-
2,7-Naphthyridinone compounds
-
Test microorganism known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Acetic acid (30%) or ethanol (70%)
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Treatment with Compound:
-
Carefully remove the planktonic bacteria from the wells by aspiration or gentle washing with PBS.
-
Add 100 µL of fresh broth containing various concentrations of the 2,7-naphthyridinone compound to the wells.
-
Include control wells with broth only.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Discard the contents of the wells and wash three times with distilled water to remove planktonic cells.[15]
-
Stain the remaining biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 10-15 minutes at room temperature.[14][16]
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 70% ethanol to each well.[14][15]
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 595 nm using a plate reader.[14][15]
-
-
Data Analysis:
-
A reduction in absorbance compared to the untreated control indicates biofilm disruption.
-
Below is a diagram illustrating the workflow for the biofilm disruption assay.
Caption: Workflow for the biofilm disruption assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. static.igem.org [static.igem.org]
- 15. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Combinatorial Library based on the 2,7-Naphthyridone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the construction and potential applications of a combinatorial library centered around the versatile 2,7-naphthyridone scaffold. This class of compounds has garnered significant interest in drug discovery due to its broad spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1] The methodologies outlined herein are intended to guide researchers in the synthesis, purification, and characterization of novel 2,7-naphthyridone derivatives for screening and lead optimization.
Overview and Applications
The 2,7-naphthyridone core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a foundation for the spatial presentation of diverse functional groups, enabling interactions with a variety of biological targets. Combinatorial libraries based on this scaffold can be rapidly synthesized to explore a vast chemical space and identify compounds with desired biological activities.
Potential Therapeutic Applications:
-
Oncology: Derivatives of the 2,7-naphthyridone scaffold have shown promise as inhibitors of key kinases involved in cancer progression, such as MASTL, c-Kit, and VEGFR-2.[2]
-
Infectious Diseases: Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3]
-
Neurological Disorders: The broader family of naphthyridines has been investigated for effects on the central nervous system.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2,7-naphthyridone derivatives, highlighting their biological activities.
Table 1: Antimicrobial Activity of Selected 2,7-Naphthyridine Derivatives against S. aureus
| Compound ID | Minimum Inhibitory Concentration (MIC) (mg/L) | Minimum Bactericidal Concentration (MBC) (mg/L) | Reference |
| 10j | 8 | 8 | [3] |
| 10f | 31 | 31 | [3] |
Table 2: Kinase Inhibitory Activity of a 2-Phenyl-2,7-naphthyridin-1(2H)-one Derivative
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9k | c-Kit | 8.5 | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a combinatorial library based on the 2,7-naphthyridone scaffold. This approach allows for the efficient generation of a large number of diverse compounds.
General Solid-Phase Synthesis Workflow
The overall strategy involves the attachment of a suitable 2,7-naphthyridone building block to a solid support, followed by iterative diversification steps, and finally, cleavage from the resin to yield the final products.
Caption: General workflow for the solid-phase synthesis of a 2,7-naphthyridone library.
Protocol 1: Immobilization of the 2,7-Naphthyridone Scaffold on Wang Resin
This protocol describes the attachment of a carboxylic acid-functionalized 2,7-naphthyridone building block to Wang resin.
Materials:
-
Wang Resin
-
4-Hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid (3 mmol) and DMAP (0.3 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Add DIC (3 mmol) to the reaction mixture and shake at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Optional: Determine the loading of the scaffold on the resin using a spectrophotometric method after cleaving a small sample with trifluoroacetic acid (TFA).
Protocol 2: Diversification of the Resin-Bound 2,7-Naphthyridone
This protocol outlines a general procedure for introducing diversity at two positions of the immobilized 2,7-naphthyridone scaffold.
Part A: N-Alkylation/Arylation at the N-2 Position
-
To the resin-bound 2,7-naphthyridone (0.5 mmol), add a solution of the desired alkyl or aryl halide (2.5 mmol) and a suitable base (e.g., potassium carbonate, 2.5 mmol) in DMF (5 mL).
-
Shake the mixture at 60°C for 8 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Part B: Suzuki Coupling at a Halogenated Position (e.g., 8-chloro)
This assumes an 8-chloro-2,7-naphthyridone scaffold was initially immobilized.
-
To the N-diversified resin from Part A (0.2 mmol), add the desired boronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and sodium carbonate (0.6 mmol) in a mixture of DMF (2 mL) and water (0.5 mL).
-
Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 3 mL), water (3 x 3 mL), DMF (3 x 3 mL), DCM (3 x 3 mL), and MeOH (3 x 3 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the diversified compounds from the solid support.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Treat the dried, diversified resin (from Protocol 2) with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v; 5 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the final compound using preparative reverse-phase HPLC.
-
Characterize the purified compound by LC-MS and NMR spectroscopy.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by 2,7-naphthyridone-based inhibitors.
References
Application Notes and Protocols for In Vivo Xenograft Models: Testing 2,7-Naphthyridin-1(2h)-one Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antitumor efficacy of 2,7-Naphthyridin-1(2h)-one and its derivatives using in vivo xenograft models. The protocols outlined below are based on established methodologies in preclinical cancer research and can be adapted for specific cancer cell lines and novel derivatives of the this compound scaffold.
Introduction
The this compound scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have been shown to exhibit potent antitumor activity by targeting various oncogenic signaling pathways, including MET kinase, MASTL kinase, and the Wnt signaling pathway. Some have also been investigated as PARP inhibitors.[1][2][3] In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development, providing a platform to assess the efficacy and toxicity of novel therapeutic compounds in a living organism.[4]
This document details the protocols for establishing subcutaneous xenograft models, treatment administration, and subsequent analysis of tumor growth inhibition.
Data Presentation: Antitumor Efficacy of this compound Derivatives
The following tables summarize the quantitative data from in vivo studies of this compound derivatives.
Table 1: In Vivo Efficacy of a this compound Derivative (Compound 13f) as a MET Kinase Inhibitor
| Compound Name | Cancer Cell Line | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | U-87 MG (Glioblastoma) | Xenograft | 50 mg/kg, oral | 114% | [1] |
| 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | HT-29 (Colon Cancer) | Xenograft | 50 mg/kg, oral | 95% | [1] |
Table 2: In Vitro Cytotoxic Activity of Naphthyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| Bisleuconothine A (a 1,7-Naphthyridine) | SW480 (Colon) | 2.74 | WNT Signaling Inhibition | [2] |
| HCT116 (Colon) | 3.18 | WNT Signaling Inhibition | [2] | |
| HT29 (Colon) | 1.09 | WNT Signaling Inhibition | [2] | |
| SW620 (Colon) | 3.05 | WNT Signaling Inhibition | [2] | |
| 1-amino-4-phenyl-2,7-naphthyridine | Human Lung Tumor | - | Cytotoxic | [2] |
| Breast Cancer | - | Cytotoxic | [2] |
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol describes the steps for preparing cancer cells for subcutaneous injection into immunodeficient mice.
Materials:
-
Selected human cancer cell line (e.g., U-87 MG, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Expansion: Passage the cells to ensure they are in the logarithmic growth phase. Aim for 80-90% confluency on the day of harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Perform a cell count using a hemocytometer.
-
Assess cell viability with trypan blue exclusion; viability should be >90%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100 µL).
-
(Optional) To improve tumor take rate, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel, keeping the suspension on ice.
-
Subcutaneous Xenograft Model Establishment
This protocol details the procedure for implanting tumor cells into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric clippers or razor
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
1 mL syringes with 25-27 gauge needles
-
Prepared tumor cell suspension
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate method. Once anesthetized, shave the hair from the injection site (typically the right flank).
-
Sterilization: Clean the shaved area with an antiseptic solution.
-
Tumor Cell Injection:
-
Gently lift the skin on the flank.
-
Insert the needle subcutaneously, being careful not to puncture the underlying muscle.
-
Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. House the animals in a sterile environment.
Tumor Monitoring and Treatment Administration
This protocol describes the process for monitoring tumor growth and administering the test compound.
Materials:
-
Digital calipers
-
This compound derivative
-
Vehicle control (e.g., saline, DMSO, corn oil)
-
Dosing equipment (e.g., oral gavage needles, syringes for injection)
Procedure:
-
Tumor Measurement:
-
Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group is recommended).
-
Treatment Administration:
-
Treatment Group(s): Administer the this compound derivative at the desired dose(s) and schedule (e.g., daily oral gavage). For example, a dose of 50 mg/kg has been shown to be effective for a derivative.[1]
-
Control Group: Administer the vehicle control using the same volume, route, and schedule as the treatment group.
-
-
Monitoring:
-
Continue to measure tumor volume regularly throughout the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. At the endpoint, mice are euthanized, and tumors are excised for weighing and further analysis (e.g., histopathology, biomarker analysis).
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways that can be targeted by this compound and its derivatives.
Caption: WNT Signaling Pathway Inhibition by 2,7-Naphthyridinone Derivatives.
Caption: MASTL Kinase Signaling Pathway Inhibition.
Caption: Mechanism of Action for PARP Inhibitor Derivatives.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for testing the antitumor activity of this compound derivatives in a xenograft model.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Naphthyridin-1(2H)-one as a Selective MET/AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,7-Naphthyridin-1(2H)-one and its derivatives as selective inhibitors of MET and AXL receptor tyrosine kinases. The information presented here is intended to facilitate research and development efforts in oncology and related fields by offering detailed protocols for the evaluation of these compounds.
Introduction
The receptor tyrosine kinases MET and AXL are crucial players in cell signaling pathways that govern proliferation, survival, migration, and invasion.[1] Dysregulation of MET and AXL signaling is strongly implicated in the development and progression of various cancers, as well as in the emergence of therapeutic resistance.[2][3] The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective inhibitors targeting these kinases.[4][5]
Recent studies have identified specific 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives with significant and selective inhibitory activity against MET and AXL.[4][6] These compounds offer valuable tools for investigating the biological roles of MET and AXL and represent potential candidates for novel anti-cancer therapeutics.
Quantitative Data Summary
The inhibitory activities of representative this compound derivatives against MET and AXL kinases are summarized below. These values were determined through in vitro biochemical assays.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| 17c | MET | 13.8 | Highly selective for MET. |
| 17e | AXL | 17.2 | Highly selective for AXL. |
| 17i | AXL | 31.8 | Selective for AXL. |
| Cabozantinib | MET/AXL | - | Non-selective, used as a control.[4] |
Signaling Pathways
The following diagram illustrates the simplified signaling pathways of MET and AXL, which are the targets of this compound derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to determine the in vitro inhibitory activity of test compounds against purified MET and AXL kinases.
Materials:
-
Recombinant human MET or AXL kinase (e.g., from Promega, SignalChem)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of diluted MET or AXL kinase.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the test compounds on the viability of cancer cell lines with known MET or AXL expression/activation.
Materials:
-
Cancer cell line (e.g., a cell line with MET or AXL amplification/overexpression)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for MET/AXL Phosphorylation
This protocol is used to determine the effect of the test compounds on the phosphorylation status of MET, AXL, and their downstream signaling proteins in a cellular context.
Materials:
-
Cancer cell line expressing MET and/or AXL
-
Test compounds dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of the test compound or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein and loading controls.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is the responsibility of the researcher to validate the procedures and ensure the accuracy and reliability of the results. This information is for research use only and not for diagnostic or therapeutic purposes.
References
Application Notes and Protocols for Assessing the Bioavailability of 2,7-Naphthyridinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the experimental setups for assessing the oral bioavailability of 2,7-naphthyridinone compounds. These protocols are designed to offer a stepwise approach, from initial in vitro screening to in vivo pharmacokinetic studies, enabling researchers to make informed decisions during the drug development process. The methodologies detailed herein are established standards in the pharmaceutical industry for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of small molecule drug candidates.[1][2]
I. In Vitro Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 permeability assay is a reliable in vitro model for predicting human oral absorption of drug candidates.[3][4] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[5][6] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[7]
Experimental Workflow for Bioavailability Assessment
Caption: Overall workflow for assessing the bioavailability of 2,7-naphthyridinone compounds.
Protocol: Caco-2 Permeability Assay
1. Materials and Reagents:
-
Caco-2 cells (passage number 40-60)[7]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (24-well format)[8]
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Test compound (2,7-naphthyridinone derivative)
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Analytical standards for LC-MS/MS analysis
2. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a polarized monolayer.[7]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically used.
3. Permeability Assay:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound (e.g., 10 µM in HBSS).[7]
-
To measure apical (A) to basolateral (B) permeability, add the dosing solution to the apical side of the Transwell® insert and fresh HBSS to the basolateral side.
-
To measure basolateral (B) to apical (A) permeability (for efflux assessment), add the dosing solution to the basolateral side and fresh HBSS to the apical side.[7]
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
After the final time point, assess monolayer integrity by measuring Lucifer Yellow permeability.
4. Sample Analysis:
-
Quantify the concentration of the 2,7-naphthyridinone compound in the collected samples using a validated LC-MS/MS method.[9][10]
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6][7]
Caco-2 Permeability Assay Workflow
Caption: Step-by-step workflow of the Caco-2 permeability assay.
Data Presentation: Caco-2 Permeability Results
| Compound ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Human Absorption Prediction |
| 2,7-Naphthyridinone-01 | ||||
| 2,7-Naphthyridinone-02 | ||||
| Atenolol (Control) | < 1 | < 2 | Low | |
| Propranolol (Control) | > 10 | < 2 | High |
II. In Vivo Pharmacokinetic Studies in Rodents
In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential for determining the bioavailability and other pharmacokinetic parameters of a drug candidate.[2][[“]] These studies involve administering the compound and collecting blood samples over time to measure drug concentration.
Protocol: Rodent Pharmacokinetic Study (Oral Administration)
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice.[12][13]
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast animals overnight before dosing, with free access to water.[13]
2. Dosing:
-
Prepare a formulation of the 2,7-naphthyridinone compound suitable for oral gavage (e.g., in a vehicle like 0.5% carboxymethylcellulose).
-
Administer a single oral dose of the compound to the animals (e.g., 10 mg/kg).[12]
-
For intravenous administration (to determine absolute bioavailability), administer the compound via the tail vein.[14]
3. Blood Sampling:
-
Collect blood samples (approximately 200-250 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[12]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[13]
4. Sample Analysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the 2,7-naphthyridinone compound in plasma.[14][15]
-
Prepare a calibration curve and quality control samples in blank plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life of the drug.
-
F% (Oral Bioavailability): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[14]
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | 2,7-Naphthyridinone-01 (Oral) | 2,7-Naphthyridinone-01 (IV) |
| Dose (mg/kg) | 10 | 2 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀-t (ngh/mL) | ||
| AUC₀-∞ (ngh/mL) | ||
| t₁/₂ (h) | ||
| Oral Bioavailability (F%) | N/A |
III. Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity and selectivity.[9][16]
Protocol: LC-MS/MS Method Development and Validation
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]
-
Sample Preparation: Develop a robust sample preparation method to extract the analyte from the plasma matrix and remove interferences. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[15]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method (column, mobile phase, gradient, flow rate) to achieve good chromatographic peak shape and separation from endogenous matrix components.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization source, collision energy, etc.) for the specific 2,7-naphthyridinone compound to achieve maximum sensitivity and selectivity using Multiple Reaction Monitoring (MRM).
-
Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[15]
IV. Potential Signaling Pathway of 2,7-Naphthyridinone Compounds
Some 2,7-naphthyridinone derivatives have been identified as inhibitors of protein kinases such as c-Kit and VEGFR-2.[17] The following diagram illustrates a generalized signaling pathway that could be inhibited by such compounds.
Caption: Generalized signaling pathway for a 2,7-naphthyridinone kinase inhibitor.
References
- 1. coleparmer.co.uk [coleparmer.co.uk]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. uab.edu [uab.edu]
- 11. consensus.app [consensus.app]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent 1,6-Naphthyridin-7(6H)-one Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of novel fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogues. The protocols outlined below offer detailed methodologies for their synthesis and their use as fluorescent probes in various biochemical and cellular assays.
Design and Synthesis
The design of these fluorescent nucleoside analogues incorporates a 1,6-naphthyridin-7(6H)-one moiety as a fluorescent nucleobase mimic. This heterocyclic system exhibits favorable photophysical properties, including visible absorption, solvatochromism, large Stokes shifts, and high quantum yields, making it an excellent candidate for a fluorescent reporter.[1] The nucleobase is connected to a ribofuranose sugar via a 1,2,3-triazole linker, which is introduced using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1] This synthetic strategy allows for a modular and efficient assembly of the final nucleoside analogues.
Synthetic Workflow
The overall synthetic strategy involves the preparation of an azido-sugar and an alkyne-functionalized 1,6-naphthyridin-7(6H)-one, followed by their coupling via CuAAC reaction.
Caption: Synthetic workflow for 1,6-naphthyridin-7(6H)-one nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of Fluorescent 1,6-Naphthyridin-7(6H)-one Nucleoside Analogues via CuAAC
This protocol describes a general procedure for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to synthesize the title compounds.
Materials:
-
Azido ribofuranose derivative
-
Alkyne-functionalized 1,6-naphthyridin-7(6H)-one
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Solvents for extraction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-functionalized 1,6-naphthyridin-7(6H)-one (1 equivalent) and the azido ribofuranose derivative (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure fluorescent nucleoside analogue.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Data
The synthesized 1,6-naphthyridin-7(6H)-one nucleoside analogues exhibit interesting photophysical properties that are sensitive to the solvent environment. A summary of the key quantitative data is presented below.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| TzNat A | Dichloromethane | 358 | 445 | 87 | 0.85 |
| Acetonitrile | 356 | 510 | 154 | 0.60 | |
| Methanol | 354 | 525 | 171 | 0.30 | |
| TzNat B | Dichloromethane | 360 | 450 | 90 | 0.78 |
| Acetonitrile | 358 | 515 | 157 | 0.55 | |
| Methanol | 356 | 530 | 174 | 0.25 | |
| TzNat C | Dichloromethane | 362 | 455 | 93 | 0.82 |
| Acetonitrile | 360 | 520 | 160 | 0.58 | |
| Methanol | 358 | 535 | 177 | 0.28 |
Note: Data is representative and compiled from findings on similar compounds.[1]
Application Notes and Protocols
The unique fluorescent properties of these nucleoside analogues make them valuable tools for various applications in molecular biology and drug discovery.
Application 1: Probing Nucleic Acid Hybridization
The sensitivity of the fluorescence emission to the local environment allows these analogues to be used as probes to monitor DNA or RNA hybridization.
Protocol 2: DNA Hybridization Assay
-
Probe Design: Synthesize an oligonucleotide probe incorporating the fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue at a specific position.
-
Assay Setup: In a fluorescence microplate reader or a fluorometer, prepare a solution of the fluorescently labeled oligonucleotide probe in a suitable hybridization buffer (e.g., saline-sodium citrate buffer).
-
Baseline Reading: Measure the initial fluorescence intensity of the single-stranded probe.
-
Hybridization: Add the complementary target DNA or RNA sequence to the probe solution.
-
Monitoring: Monitor the change in fluorescence intensity over time at the emission maximum of the fluorescent analogue. An increase or decrease in fluorescence intensity, or a spectral shift, upon hybridization indicates a change in the local environment of the probe.
-
Data Analysis: Plot the change in fluorescence as a function of the concentration of the target sequence to determine binding affinity.
Application 2: High-Throughput Screening for Enzyme Inhibitors
These fluorescent nucleoside analogues can be employed in competitive binding assays for high-throughput screening of enzyme inhibitors, particularly for enzymes that bind nucleosides or nucleotides. The 1,6-naphthyridinone scaffold has been identified as a privileged structure for targeting kinases and heat shock proteins.
Protocol 3: Hsp90 Inhibitor Screening Assay
Principle: This assay is based on the displacement of the fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue from the ATP-binding pocket of Hsp90 by a potential inhibitor, leading to a change in the fluorescence signal.
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue probe
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40)
-
Test compounds (potential inhibitors)
-
384-well black microplates
Procedure:
-
Assay Preparation: Add the assay buffer to the wells of the microplate.
-
Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (known Hsp90 inhibitor) and a negative control (DMSO).
-
Probe Addition: Add the fluorescent nucleoside analogue probe to all wells at a final concentration optimized for binding to Hsp90.
-
Enzyme Addition: Initiate the binding reaction by adding the Hsp90 protein to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence intensity in the presence of a test compound indicates displacement of the fluorescent probe and suggests potential Hsp90 inhibitory activity. Calculate the IC₅₀ values for active compounds.
Caption: Hsp90 functional cycle and inhibitor binding.
Protocol 4: FGFR4 Kinase Inhibitor Screening Assay
Principle: This assay measures the inhibition of FGFR4 kinase activity by test compounds. The fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue can be used in a competitive binding assay format similar to the Hsp90 assay, targeting the ATP-binding site of the kinase.
Materials:
-
Recombinant active FGFR4 kinase
-
Fluorescent 1,6-naphthyridin-7(6H)-one nucleoside analogue probe
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate for FGFR4
-
Test compounds
-
384-well black microplates
Procedure:
-
Assay Setup: Similar to the Hsp90 assay, add kinase buffer, test compounds, and the fluorescent probe to the wells of a microplate.
-
Enzyme Addition: Add the FGFR4 kinase to each well.
-
Incubation: Incubate to allow for binding of the probe and potential inhibitors.
-
Fluorescence Measurement: Measure the fluorescence to determine the displacement of the probe.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for promising compounds.
Caption: FGFR4 signaling and inhibitor mechanism.
References
Troubleshooting & Optimization
How to optimize reaction conditions for 2,7-Naphthyridin-1(2h)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Naphthyridin-1(2H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core?
Common starting materials for related naphthyridine syntheses, which can be adapted, often involve derivatives of pyridine. For instance, the synthesis of various naphthyridinones has been achieved starting from commercially available substituted pyridines such as 2-chloro-3-formylpyridine or 2-aminonicotinaldehyde. The specific choice of starting material will depend on the overall synthetic strategy and the desired substitution pattern on the final molecule.
Q2: What general synthetic strategies can be employed to construct the this compound scaffold?
While direct, optimized protocols for this compound are not extensively detailed in the provided literature, strategies for related isomers like 1,6- and 1,8-naphthyridinones can be adapted. These often involve:
-
Condensation Reactions: A common approach is the condensation of a substituted aminopyridine with a suitable three-carbon component, such as a malonate derivative or an α,β-unsaturated carbonyl compound, followed by cyclization.
-
Intramolecular Cyclization: Synthesis can proceed from a pre-functionalized pyridine ring that undergoes an intramolecular reaction to form the second ring of the naphthyridine core.
-
Multi-step Synthesis from Pyridine Precursors: This involves the sequential building of the second ring onto a pre-existing pyridine core through a series of reactions, such as acylation, condensation, and cyclization.
Q3: How can I introduce substituents at the N-2 position of the this compound ring?
N-arylation at the 2-position of a pre-formed this compound core can be achieved using diaryliodonium salts. This method has been reported to be efficient, with the advantages of mild reaction conditions, short reaction times, and high yields.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is not proceeding as expected, resulting in a low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating (e.g., reflux), while others might proceed efficiently at room temperature, especially with a highly active catalyst. Experiment with a range of temperatures to find the optimum for your specific substrates. |
| Incorrect Solvent | The choice of solvent is critical. While organic solvents like dioxane or DMF are common, some syntheses may benefit from polar aprotic or even aqueous conditions.[2] Conduct small-scale trials with different solvents to assess the impact on reaction rate and yield. |
| Impure Starting Materials | Ensure the purity of your starting materials. Impurities can act as catalyst poisons or lead to unwanted side reactions. Purify starting materials by recrystallization, distillation, or chromatography if necessary. |
| Reaction Time Not Optimized | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. Use freshly opened or properly stored catalysts. Consider screening different catalysts if one is not effective. |
Troubleshooting Workflow for Low Yields
References
Improving the yield and purity of 2,7-Naphthyridin-1(2h)-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,7-naphthyridin-1(2H)-one derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound derivatives.
Issue 1: Low Yield in the Cyclization Step to Form the 2,7-Naphthyridinone Core
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the yield of the cyclization reaction.
-
Recommendation: Screen different acid catalysts and solvents. For instance, in a Friedel-Crafts type intramolecular cycloaromatisation, trifluoromethanesulfonic acid (CF3SO3H) in dichloromethane (DCM) has been shown to give excellent yields.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged reaction times.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Recommendation: Lowering the reaction temperature may help to minimize side reactions. A thorough analysis of the crude product by LC-MS can help identify major side products and inform optimization strategies.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials (e.g., aminopyridine derivatives): These are common impurities, especially if they are used in excess.
-
Recommendation: An acidic wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl) can effectively remove basic impurities like aminopyridines by converting them into their water-soluble salts.
-
-
Side Products from Incomplete Cyclization or Rearrangements: These can be structurally similar to the desired product, making them challenging to remove.
-
Recommendation: Column chromatography on silica gel is often the most effective method for separating closely related compounds. A careful selection of the eluent system is crucial for achieving good separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound derivatives?
A1: A common and effective method involves the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine derivatives.[2] For example, a substituted 4-aminonicotinonitrile can undergo an acid-mediated intramolecular Friedel-Crafts-type reaction to form the bicyclic 2,7-naphthyridinone core.
Q2: How can I improve the regioselectivity of the cyclization reaction when using unsymmetrical precursors?
A2: The regioselectivity can be influenced by the nature of the substituents on the pyridine ring and the reaction conditions. Steric hindrance and the electronic properties of the substituents can direct the cyclization to a specific position. Careful design of the synthetic precursor is key. In some cases, using a directing group that can be later removed might be a viable strategy.
Q3: What are the best practices for purifying this compound derivatives?
A3: A combination of techniques is often necessary to achieve high purity.
-
Aqueous Wash: Start with an acidic wash to remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash to remove residual water.
-
Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities. The choice of stationary phase (typically silica gel) and eluent is critical.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain material of high purity.
Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
A4: Yes, always follow standard laboratory safety procedures. Many of the reagents used in these syntheses can be corrosive, toxic, or flammable. For example, strong acids like trifluoromethanesulfonic acid should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Fused 1,6-Naphthyridin-4-amine via Intramolecular Cycloaromatisation[1]
| Entry | Acid (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | CF3SO3H (neat) | - | 0.5 | 84 |
| 2 | H2SO4 (neat) | - | 0.5 | 82 |
| 3 | CF3SO3H (10) | DMSO | 5.5 | Trace |
| 4 | CF3SO3H (10) | Acetone | 5.5 | Trace |
| 5 | CF3SO3H (10) | MeCN | 5.5 | Trace |
| 6 | CF3SO3H (10) | DCM | 0.5 | 92 |
| 7 | H2SO4 (10) | DCM | 0.5 | 89 |
Table 2: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Derivatives[3]
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 4a | 2a | 2-Mercaptoethanol, K2CO3, DMF, 80 °C | 79 |
| 4b | 2b | 2-Mercaptoethanol, K2CO3, DMF, 80 °C | 81 |
| 9a | 4a | 1-(2-Chloroacetyl)pyrrolidine, K2CO3, DMF, 80 °C | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fused 1,6-Naphthyridin-4-amines via Intramolecular Cycloaromatisation[1]
-
To a solution of the starting 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoromethanesulfonic acid (10.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused 1,6-naphthyridin-4-amine.
Protocol 2: General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement[3]
-
To a solution of the 1-amino-3-chloro-2,7-naphthyridine derivative (1.0 eq) in dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq) and 2-mercaptoethanol (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General signaling pathway inhibition by this compound derivatives.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2,7-Naphthyridin-1(2H)-one in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Naphthyridin-1(2H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and similar heterocyclic compounds. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds. A high-concentration stock solution (e.g., 10-100 mM) is recommended to minimize the final concentration of DMSO in the assay, ideally keeping it below 0.5% to avoid solvent-induced cytotoxicity.[1]
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous media. What is causing this?
This phenomenon is often due to "solvent shock." When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in polarity can cause the compound to crash out of solution.[1] Other contributing factors can include the compound's concentration exceeding its aqueous solubility limit, temperature fluctuations, and interactions with components in the medium such as salts and proteins.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO should be kept as low as possible, ideally below 0.1% for sensitive cell lines or long-term exposure studies. For many robust cell lines, a concentration of 0.1% - 0.5% is tolerable for up to 72 hours.[3][4] However, it is critical to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[3]
Q4: Are there any alternatives to DMSO for dissolving this compound?
If DMSO is not suitable for your experiment, other organic solvents can be considered, although their compatibility with your specific assay must be validated. Potential alternatives include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and ethanol.[5] For some compounds, co-solvent systems or formulation strategies like using cyclodextrins or surfactants may be necessary to improve aqueous solubility.
Q5: How can I determine the aqueous solubility of my specific batch of this compound?
A simple method to estimate aqueous solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it in your aqueous assay buffer. The concentration at which precipitation is first observed (e.g., by visual inspection, light scattering, or microscopy) provides an estimate of the kinetic solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Observation: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock of this compound to the aqueous medium.
| Potential Cause | Recommended Solution |
| Solvent Shock | - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[1] - Add the DMSO stock to the aqueous medium dropwise while gently vortexing or stirring.[1] - Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution in the aqueous medium. |
| Concentration Exceeds Solubility | - Lower the final concentration of the compound in the assay. - Determine the maximum aqueous solubility of your compound using a kinetic solubility assay. |
| Low Temperature of Aqueous Medium | - Ensure the aqueous medium is equilibrated to the experimental temperature before adding the compound stock.[1] |
Issue 2: Precipitation Over Time in the Incubator
Observation: The solution is initially clear after dilution but a precipitate forms after a period of incubation (e.g., hours to days).
| Potential Cause | Recommended Solution |
| Temperature Shift | - Pre-warm the cell culture media to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable. |
| pH Shift in Medium | - Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). - Test the compound's solubility at different pH values to determine its sensitivity. |
| Interaction with Media Components | - Reduce the serum concentration in the medium (e.g., from 10% to 5% or 1% FBS). - Consider using a serum-free medium if compatible with your cells. - Evaluate if specific salts in the medium could be causing precipitation.[2] |
| Compound Instability | - Assess the stability of the compound in the assay medium over time at 37°C. - If instability is an issue, consider reducing the incubation time or adding the compound more frequently. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 146.15 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.46 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Vortex: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS or cell culture medium)
-
Sterile 96-well plate (clear, flat-bottom)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of the compound in the aqueous buffer.
-
Add 100 µL of the aqueous buffer to wells A2 through A12.
-
Add 200 µL of the buffer containing the highest desired concentration of the compound (e.g., 100 µM with 1% DMSO) to well A1.
-
Transfer 100 µL from well A1 to A2, mix thoroughly, and continue the serial dilution down to well A11. Well A12 will serve as a buffer-only control.
-
-
Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, read the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600-700 nm) using a plate reader.
-
Determine Solubility: The highest concentration that remains clear is an approximation of the kinetic solubility of the compound under those conditions.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: General workflow for preparing this compound for biological assays.
References
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 2. Acanthicifoline | C10H12N2O2 | CID 442503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. By compound [wahoo.cns.umass.edu]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification strategies for crude 2,7-Naphthyridin-1(2h)-one products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2,7-Naphthyridin-1(2H)-one products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials, particularly aminopyridine derivatives if used in the synthesis, residual high-boiling point solvents (e.g., DMSO, pyridine), and by-products from incomplete or alternative cyclization pathways.[1]
Q2: My crude product is a discolored solid. What is the first purification method I should try?
A2: For a solid crude product, recrystallization is often a good first choice as it can be a relatively simple and effective method for removing impurities.[1] If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product. Column chromatography is more versatile and can separate complex mixtures, isomers, and remove a wider range of impurities.[1]
Q4: My purified this compound is a yellow powder. Is this expected?
A4: While many pure naphthyridinone derivatives are off-white to pale yellow, a distinct yellow or brown color may indicate the presence of impurities.[2] Further purification, such as treatment with activated carbon during recrystallization or a second purification step, may be necessary.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities with distinct signals. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incomplete reaction leaving significant starting material. - Presence of closely related by-products with similar solubility. - Inappropriate solvent choice. | - Attempt an initial purification by column chromatography to remove the bulk of impurities before recrystallization. - Screen a variety of recrystallization solvents or solvent mixtures. |
| Poor Crystal Formation or "Oiling Out" | - The solution is supersaturated with the product or impurities. - The cooling process is too rapid. - The chosen solvent is not ideal. | - Slow down the crystallization by allowing the solution to cool to room temperature before placing it in an ice bath. - Add a seed crystal to induce crystallization. - Try a different solvent system. "Oiling out" can sometimes be resolved by using a larger volume of solvent or a solvent mixture. |
| Low Yield of Crystals | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used. | - Ensure the solution is cooled sufficiently to minimize solubility. - After crystal collection, concentrate the mother liquor and cool again to obtain a second crop of crystals. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored Impurities in Crystals | - Colored by-products are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - The mobile phase (eluent) is too polar or not polar enough. - The column is overloaded with the crude product. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[3] - Reduce the amount of crude material loaded onto the column. |
| Product is Not Eluting from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Streaking of the Compound on TLC and Column | - The compound may be acidic or basic and is interacting strongly with the silica gel. - The sample is not fully dissolved in the mobile phase before loading. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column. |
| Product Degradation on the Column | - The compound is unstable on silica gel. | - Consider using a different stationary phase, such as alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general starting protocol. The optimal solvent may vary depending on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often good starting points for related naphthyridinones.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol uses silica gel as the stationary phase, which is common for the purification of naphthyridine derivatives.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.[1]
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased during the elution (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Data Presentation
Table 1: Comparison of Purification Strategies (Illustrative)
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 80-90% | >98% | 60-80% | Effective for removing minor impurities. Yield can be lower if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | 50-90% | >99% | 70-90% | Highly effective for complex mixtures and closely related impurities. Yield is generally good with careful technique. |
| Preparative HPLC | Any | >99.5% | 50-70% | Used for achieving very high purity, often for final product polishing. Can be lower yielding and more expensive. |
Note: The values in this table are illustrative and can vary significantly based on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Enhancing the Selectivity of 2,7-Naphthyridin-1(2H)-one Based Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,7-naphthyridin-1(2H)-one based kinase inhibitors. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, with a focus on improving and verifying inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound scaffold promising for kinase inhibitor development?
The this compound scaffold is a valuable core structure in medicinal chemistry for developing kinase inhibitors. Its rigid, bicyclic nature allows for the precise orientation of substituent groups to interact with the ATP-binding pocket of kinases. This structural feature can be exploited to achieve high potency and, through careful chemical modification, selectivity for specific kinase targets. Studies have demonstrated its utility in developing potent inhibitors for kinases like MET, AXL, and PKMYT1.[1][2][3]
Q2: What are the primary challenges when working with this class of inhibitors?
Like many kinase inhibitors that target the highly conserved ATP-binding site, the main challenge is achieving high selectivity for the target kinase over other kinases in the human kinome.[4][5] Off-target activity can lead to ambiguous experimental results and potential toxicity in therapeutic applications.[6][7] Another common issue is a discrepancy between high potency in biochemical assays and lower efficacy in cell-based models, which can be due to factors like poor cell permeability or high intracellular ATP concentrations.[8][9]
Q3: How do I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing on-target from off-target effects is crucial for validating your inhibitor's mechanism of action.[8] Key strategies include:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.[8]
-
Perform rescue experiments: The observed phenotype should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[8]
-
Titrate the inhibitor: Use the lowest possible concentration of the inhibitor that shows the desired on-target effect to minimize off-target binding.[8]
-
Profile against a kinase panel: Broad kinase screening is essential to identify other potential targets that might be responsible for the observed cellular phenotype.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent ATP Concentration | Many inhibitors are ATP-competitive, making their IC50 values highly sensitive to the ATP concentration in the assay.[9] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[10] Always keep the ATP concentration consistent across all experiments. |
| Variable Enzyme Purity or Activity | The purity and specific activity of the kinase can vary between batches. Qualify each new lot of enzyme to ensure its activity is consistent. Use highly pure kinase preparations (ideally >98%) to avoid interference from contaminating kinases. |
| Suboptimal Reaction Time | If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Ensure your assay is within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.[10] |
| Inhibitor Solubility Issues | Poor solubility of the test compound can lead to inaccurate effective concentrations.[11] Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Check for precipitation. |
Issue 2: Inhibitor is potent in biochemical assays but weak in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can provide insights into potential permeability issues.[8] |
| High Intracellular ATP | The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in most biochemical assays.[9] This high ATP level can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency. |
| Inhibitor Efflux or Metabolism | The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form. |
| Target Not Expressed or Active | The target kinase may not be expressed or may be in an inactive state in the chosen cell line.[8] Confirm target expression and phosphorylation status (as a proxy for activity) using methods like Western blotting before conducting inhibitor studies.[8] |
Issue 3: Unexpected or inconsistent cellular phenotype.
| Potential Cause | Recommended Solution |
| Off-Target Effects | The observed phenotype may be due to the inhibition of one or more unintended kinases.[7] Profile the inhibitor against a broad panel of kinases to identify potential off-targets.[4] Use a secondary, structurally distinct inhibitor for the same target to see if the phenotype is reproduced.[8] |
| Cell Line Heterogeneity | The cell line may be unstable or consist of a mixed population. Use low-passage number cells and perform cell line authentication regularly.[8] |
| Inhibitor Degradation | The inhibitor may be unstable in cell culture media or under assay conditions. Prepare fresh stock solutions and minimize exposure to light and air. |
Quantitative Data on Selectivity
Improving selectivity often involves iterative chemical modifications to the inhibitor scaffold. The following table summarizes public IC50 data for exemplary this compound derivatives, demonstrating how substitutions can modulate potency and selectivity against MET and AXL kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 17c | MET | 13.8 | [1][12] |
| 17e | AXL | 17.2 | [1][12] |
| 17i | AXL | 31.8 | [1][12] |
| Cabozantinib | MET | (Potent, but not selective) | [1][12] |
| Cabozantinib | AXL | (Potent, but not selective) | [1][12] |
Note: This table is illustrative. Researchers should generate their own data for direct comparison.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the this compound inhibitor in DMSO. Further dilute these into the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solution. For positive controls (100% activity), add buffer with the equivalent DMSO concentration. For negative controls (background), use buffer alone.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution to all wells except the negative controls.
-
Reaction Initiation: Start the reaction by adding 5 µL of a 4X ATP solution. The final ATP concentration should be at its Km for the kinase being tested.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Subtract the background signal, normalize the data to controls, and fit the dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Inhibition via Western Blot
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate in cells.
-
Cell Culture and Treatment: Plate cells (e.g., U-87 MG or HT-29 for MET kinase studies) and grow to 70-80% confluency.[3] Treat the cells with a dose range of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MET) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for the total protein level of the target and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.
Protocol 3: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
DSF measures the thermal stabilization of a protein upon ligand binding, which can be used to assess inhibitor binding across many kinases without needing a specific substrate for each.[13]
-
Reagent Preparation:
-
Prepare a solution of the purified kinase in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Prepare a stock solution of the this compound inhibitor.
-
-
Assay Setup: In a 96-well or 384-well PCR plate, combine the kinase, dye, and either the inhibitor or a vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Acquisition: As the kinase unfolds due to heat, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence. The instrument will record fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the folded state of the kinase, resulting in a positive shift in the Tm (ΔTm). The magnitude of this shift correlates with the binding affinity. By performing this assay with a large panel of kinases, a selectivity profile can be generated.[13]
Visualizations
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: A logical approach to troubleshooting poor cellular activity.
References
- 1. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Arylation of this compound with Diaryliodonium Salts and Discovery of New Selective MET/AXL Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 2,7-naphthyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and byproducts encountered during the synthesis of 2,7-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,7-naphthyridine core?
A1: The 2,7-naphthyridine core is typically synthesized through various methods, primarily involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[1] Key strategies include the Friedländer annulation, reactions involving rearrangements of fused pyridine systems like pyrrolo[3,4-c]pyridines, and multi-step syntheses starting from substituted pyridines.[1][2]
Q2: I am getting a low yield in my 2,7-naphthyridine synthesis. What are the potential causes and solutions?
A2: Low yields in 2,7-naphthyridine synthesis can stem from several factors:
-
Harsh Reaction Conditions: High temperatures or strong acidic/basic conditions can lead to the degradation of starting materials or the desired product.
-
Suboptimal Catalyst: The choice of catalyst can significantly influence the reaction rate and efficiency.
-
Poor Regioselectivity: The use of unsymmetrical starting materials can lead to the formation of multiple isomers, reducing the yield of the desired product.
-
Side Reactions: Competing reaction pathways can consume starting materials and generate unwanted byproducts.
-
Product Loss During Workup: The purification and isolation steps can lead to a significant loss of the final product.
To address these issues, consider optimizing reaction conditions (temperature, solvent, catalyst), exploring milder synthetic routes, and employing careful purification techniques.[3]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Friedländer Annulation
Problem: When using an unsymmetrical ketone in a Friedländer synthesis of a 2,7-naphthyridine, a mixture of regioisomers is observed, complicating purification and reducing the yield of the target molecule.
Background: The Friedländer synthesis involves the condensation of an o-aminopyridine carbaldehyde with a ketone containing an α-methylene group.[3] If the ketone is unsymmetrical (e.g., 2-butanone), the reaction can proceed via two different enolates, leading to the formation of two distinct regioisomeric products.
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity.[4] For the synthesis of 1,8-naphthyridines, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated high regioselectivity.[4][5]
-
Slow Addition of Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can favor the formation of one regioisomer over the other.[4]
-
Temperature Optimization: The reaction temperature can impact the ratio of regioisomers. A systematic study of the reaction at different temperatures is recommended to find the optimal conditions for the desired product.[4]
Quantitative Data:
While specific data for 2,7-naphthyridine is limited in the reviewed literature, studies on the closely related 1,8-naphthyridine synthesis provide a strong indication of the achievable regioselectivity.
| Catalyst | Substrates | Regioselectivity (Product A : Product B) | Reference |
| Pyrrolidine | 2-Aminonicotinaldehyde, 2-Butanone | >90:10 | [4] |
| TABO | 2-Aminonicotinaldehyde, 2-Butanone | 96:4 | [4][5] |
Experimental Protocol: Regioselective Friedländer Synthesis of a Substituted 2,7-Naphthyridine (Hypothetical)
-
To a solution of 3-amino-4-formylpyridine (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add the amine catalyst (e.g., TABO, 0.1 mmol).
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add a solution of the unsymmetrical ketone (e.g., 2-butanone, 1.2 mmol) in anhydrous toluene (5 mL) over a period of 4 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system to separate the regioisomers.
-
Characterize the isolated products by ¹H NMR and ¹³C NMR spectroscopy to confirm their structures and determine the regioselectivity.
Issue 2: Formation of an O-Alkylated Byproduct
Problem: During the synthesis of a 2,7-naphthyridin-1-one derivative involving an alkylation step, a significant amount of an unexpected byproduct is formed, leading to a low yield of the desired N-alkylated product.
Background: In a multi-step synthesis of a 2,7-naphthyridine derivative, an intermediate containing a hydroxyl group (or its tautomeric lactam form) may be subjected to alkylation. The presence of both nitrogen and oxygen atoms that can be alkylated can lead to the formation of both N-alkylated and O-alkylated products. A "bis-O-alkylation product" has been reported as a possible contaminant in the synthesis of a 2,7-naphthyridine precursor, suggesting that O-alkylation is a relevant side reaction.[2] The choice of base and solvent can significantly influence the N- vs. O-alkylation ratio.
Solutions:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. For instance, using a non-polar solvent and a silver salt of the substrate has been reported to favor O-alkylation, while polar aprotic solvents with bases like sodium hydride often favor N-alkylation.[6] However, in some cases, even with NaH in DMF, exclusive O-alkylation has been observed.[6]
-
Protecting Groups: If selective N-alkylation is desired, consider protecting the hydroxyl group before the alkylation step.
-
Alternative Synthetic Route: A different synthetic strategy that avoids the alkylation of an ambident nucleophile might be necessary. For example, a Buchwald-Hartwig amination could be employed to form the N-C bond more selectively.[6]
Experimental Protocol: Monitoring and Control of N- vs. O-Alkylation (Hypothetical)
-
To a suspension of the 2,7-naphthyridin-1-one starting material (1.0 mmol) in an anhydrous solvent (e.g., DMF or THF, 10 mL) under a nitrogen atmosphere, add the base (e.g., NaH, 1.1 mmol) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol).
-
Monitor the reaction closely by TLC, comparing the reaction mixture to authentic samples of the starting material and, if available, the O-alkylated byproduct.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of N-alkylated to O-alkylated products.
-
Purify the desired product by column chromatography.
Visualizations
Caption: Regioselectivity in the Friedländer synthesis of 2,7-naphthyridines.
References
- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assessment of 2,7-Naphthyridin-1(2h)-one Compounds for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the in vivo stability of 2,7-Naphthyridin-1(2h)-one compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high in vitro potency but poor in vivo efficacy. What are the potential causes related to stability?
A1: A significant disconnect between in vitro potency and in vivo efficacy is often attributed to poor pharmacokinetic properties, primarily driven by instability. Key factors to investigate include:
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (hepatic metabolism).[1] Nitrogen-containing heterocycles can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][3]
-
Poor Plasma Stability: The compound may be chemically or enzymatically degraded in the bloodstream by plasma esterases or other enzymes.[4][5] This is particularly relevant for compounds containing ester or amide functionalities.[6]
-
Low Solubility and Formulation Issues: The compound may have poor aqueous solubility, leading to precipitation upon administration and low bioavailability.[7][8]
Q2: How can I proactively assess the in vivo stability of my this compound compounds?
A2: A tiered approach to stability assessment is recommended:
-
In Silico Prediction: Utilize computational models to predict metabolic liabilities of your specific this compound analogue.
-
In Vitro Assays: Conduct plasma stability and liver microsomal stability assays to get an early indication of metabolic and chemical stability.[1][4]
-
In Vivo Pharmacokinetic (PK) Studies: Perform pilot PK studies in a relevant animal model to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).
Q3: What are the common metabolic pathways for nitrogen-containing heterocyclic compounds like this compound?
A3: While specific pathways depend on the exact substitution pattern, common metabolic transformations for nitrogen heterocycles include:
-
Oxidation: This is a major metabolic route, often mediated by cytochrome P450 enzymes.[3] Oxidation can occur on the naphthyridine ring system or on substituent groups.[9]
-
Conjugation: Following oxidation, metabolites can be conjugated with polar molecules like glucuronic acid to facilitate excretion.[9]
-
Hydrolysis: If the compound contains ester or amide linkages, these can be hydrolyzed by esterases or amidases in the plasma or liver.[6]
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of the this compound compound.
-
Potential Cause: High hepatic metabolism.
-
Troubleshooting Steps:
-
Conduct a liver microsomal stability assay: This will determine the intrinsic clearance of the compound by liver enzymes.[1][10]
-
Identify metabolic hotspots: Use techniques like mass spectrometry to identify the metabolites formed in the microsomal assay. This will reveal the specific sites on the molecule that are most susceptible to metabolism.
-
Medicinal Chemistry Approach:
-
Blocking Metabolic Sites: Introduce chemical modifications at the metabolic hotspots to block enzymatic degradation. For example, replacing a hydrogen atom with a fluorine atom can prevent oxidation at that position.[2]
-
Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining biological activity.[11][12][13] For instance, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can reduce oxidative metabolism.[3]
-
-
Issue 2: Poor plasma stability of the this compound compound.
-
Potential Cause: Enzymatic degradation by plasma hydrolases or esterases.[4]
-
Troubleshooting Steps:
-
Perform a plasma stability assay: This will quantify the rate of degradation of the compound in plasma from different species (e.g., mouse, rat, human).[5][14]
-
Structural Modification: If the compound contains labile functional groups like esters, consider replacing them with more stable alternatives such as amides or other bioisosteres.[11]
-
Issue 3: Low and variable oral bioavailability.
-
Potential Cause: Poor aqueous solubility and/or formulation issues.[7]
-
Troubleshooting Steps:
-
Determine Aqueous Solubility: Measure the solubility of the compound at different pH values relevant to the gastrointestinal tract.
-
Formulation Optimization: For preclinical in vivo studies, various formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds:[7][8][15][16][17]
-
Co-solvents: Use a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) and aqueous vehicles (e.g., saline, PBS).[7]
-
Surfactants: Incorporate surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can solubilize the compound.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[15]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[17]
-
-
Quantitative Data Summary
Due to the proprietary nature of drug discovery, a comprehensive public database of in vivo stability data for a wide range of this compound compounds is not available. Researchers are encouraged to generate their own data using the protocols provided below and to use the following table to summarize their findings for comparative analysis.
| Compound ID | Plasma Stability (t½, min) | Liver Microsomal Stability (t½, min) | In Vivo Half-life (t½, h) | In Vivo Clearance (CL, mL/min/kg) |
| Example-001 | ||||
| Example-002 | ||||
| ... |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma.[4][5][6][14]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the plasma at 37°C and keep it on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in PBS.
-
In a 96-well plate, add the plasma.
-
Initiate the reaction by adding the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard to a sample of the incubation mixture.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.[1][10][18][19][20]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Phosphate buffer, pH 7.4
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the liver microsomes on ice.
-
Prepare a reaction mixture containing the liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins and microsomes.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Visualizations
Caption: Experimental workflow for in vivo stability assessment.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Troubleshooting decision tree for in vivo stability issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
Technical Support Center: Refining Cell-Based Assay Protocols for Potent 2,7-Naphthyridinone Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potent 2,7-naphthyridinone inhibitors. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a novel 2,7-naphthyridinone inhibitor in a cell-based assay?
A1: For a new 2,7-naphthyridinone inhibitor, it is recommended to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in determining the half-maximal inhibitory concentration (IC50) and the optimal concentration window for subsequent experiments.
Q2: How long should cells be incubated with a 2,7-naphthyridinone inhibitor?
A2: The ideal incubation time depends on the specific cell line's doubling time and the inhibitor's mechanism of action. A standard initial approach is to test multiple time points, such as 24, 48, and 72 hours.[1] Shorter incubation periods may be adequate for cytotoxic compounds, whereas longer durations might be required for cytostatic agents.
Q3: My 2,7-naphthyridinone inhibitor is poorly soluble in the cell culture medium. What can I do?
A3: Solubility is a frequent challenge with small molecule inhibitors. Most are initially dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.5%) to prevent solvent-induced toxicity. If solubility issues persist, you can try:
-
Pre-warming the cell culture medium before adding the inhibitor.
-
Investigating alternative, cell-compatible solvents.
-
Preparing a fresh stock solution of the inhibitor.
Q4: How can I confirm that the observed cellular effects are due to the 2,7-naphthyridinone inhibitor and not the solvent?
A4: Including a vehicle control in your experimental design is essential. The vehicle control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This allows for the differentiation between the effects of the inhibitor and any potential toxicity caused by the solvent itself.
Q5: The IC50 value of my 2,7-naphthyridinone inhibitor is significantly higher in cellular assays compared to biochemical assays. Why is this?
A5: Discrepancies between biochemical and cellular IC50 values are common and can be attributed to several factors. Cellular ATP concentrations are typically much higher (in the millimolar range) than the ATP concentrations used in in vitro kinase assays.[2] For ATP-competitive inhibitors, this can lead to a rightward shift in the IC50 value in a cellular environment. Other factors include cell permeability, efflux pumps, and off-target effects within the cell.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell Viability Assay
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or inaccurate pipetting.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use calibrated pipettes and maintain a consistent pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[3]
-
Issue 2: Low or No Kinase Activity Detected in the Assay
-
Possible Cause: Inactive enzyme, incorrect buffer composition, or degraded substrate/ATP.
-
Troubleshooting Steps:
-
Enzyme Inactivity: Ensure the recombinant kinase has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[2] Validate the enzyme's activity with a positive control.[2]
-
Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity. A typical buffer may contain HEPES pH 7.5, MgCl₂, EGTA, DTT, and a detergent like Tween-20. Verify that all components are at their correct concentrations.[2]
-
Substrate/ATP Issues: Confirm the integrity and concentration of the substrate. Use a fresh stock of ATP as it can degrade over time.[2]
-
Issue 3: High Background Signal in a Kinase Assay
-
Possible Cause: Autofluorescent compounds, compound interference with detection reagents, or contaminated reagents.
-
Troubleshooting Steps:
-
Compound Interference: To check for autofluorescence or quenching, include a control with the compound but without the enzyme.[4]
-
Detection Reagent Interference: Run a control with the compound and the detection reagent (e.g., ADP-Glo™) in the absence of the kinase reaction components to see if the compound directly affects the detection system.[2]
-
Contaminated Reagents: Ensure that buffer components or substrates are not contaminated with ATP or other substances that might interfere with the assay.[2]
-
Quantitative Data Summary
The following tables summarize the reported biological activities of various 2,7-naphthyridinone and related naphthyridine derivatives. This data can serve as a comparative baseline for evaluating the potency of novel compounds.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| Compound 14 | 2.6 | 1.5 | 2.7 | [5][6] |
| Compound 15 | 2.3 | 0.8 | 11.4 | [5][6] |
| Compound 16 | 0.7 | 0.1 | 5.1 | [5][6] |
Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 9k | c-Kit | 8.5 | [7] |
| Compound 17c | MET | 13.8 | [8] |
| Compound 17e | AXL | 17.2 | [8] |
| Compound 11 | CK2α/α' | < 22 | [5] |
| SGC-CK2-1 | CK2α | 36 | [9] |
| CX-4945 | CK2 | Potent Inhibitor | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of 2,7-naphthyridinone compounds on cell viability by measuring the metabolic activity of cells.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
2,7-naphthyridinone inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridinone compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).[5]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This protocol measures the activity of a specific kinase and the inhibitory effect of 2,7-naphthyridinone compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant kinase
-
Kinase buffer
-
Substrate (peptide or protein)
-
ATP
-
2,7-naphthyridinone inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and inhibitor solutions in kinase buffer.
-
Reaction Setup: In a white-walled microplate, add the kinase, the 2,7-naphthyridinone inhibitor at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).[5]
-
Termination and Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ assay by following the manufacturer's instructions. This involves converting the ADP produced into a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
Visualizations
Caption: General experimental workflow for in vitro testing of 2,7-naphthyridinone inhibitors.
Caption: Troubleshooting logic for high variability in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. KoreaMed [koreamed.org]
- 7. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of New Selective MET/AXL Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,7-Naphthyridin-1(2H)-one Lead Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Naphthyridin-1(2H)-one lead compounds. The focus is on overcoming common pharmacokinetic challenges encountered during preclinical development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low Aqueous Solubility
Q: My this compound analog shows potent in vitro activity but has very low aqueous solubility. How can I improve this?
A: Low aqueous solubility is a common challenge that can lead to poor absorption and bioavailability. Here are several strategies to consider:
-
Structural Modification:
-
Introduce Polar Functional Groups: Carefully consider the structure-activity relationship (SAR) of your series. The introduction of polar groups such as hydroxyl, amino, or amides at positions that do not interfere with target binding can significantly enhance solubility.
-
Ionizable Groups: Incorporating basic (e.g., amines) or acidic (e.g., carboxylic acids) functionalities can allow for salt formation, which often dramatically improves solubility.
-
Reduce Lipophilicity: Analyze the lipophilicity (LogP/LogD) of your compound. Systematically replace lipophilic moieties with more polar alternatives.
-
-
Formulation Strategies:
-
Co-solvents: For in vitro assays and early in vivo studies, using co-solvents like DMSO, ethanol, or PEG-400 can help solubilize your compound. However, be mindful of potential toxicity and effects on biological assays.
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the formulation can increase solubility.
-
Amorphous Solid Dispersions: For later stage development, creating an amorphous solid dispersion with a polymer can improve the dissolution rate and apparent solubility.
-
Q: I'm observing precipitation of my compound in my aqueous assay buffer. What can I do?
A: Compound precipitation can lead to inaccurate and unreliable in vitro data.
-
Decrease Compound Concentration: Determine the kinetic solubility of your compound in the specific assay buffer to ensure you are working below its solubility limit.
-
Increase DMSO Concentration: A slight increase in the final DMSO concentration in the assay (typically up to 1%) may help, but it's crucial to run a vehicle control to ensure the solvent is not affecting the assay outcome.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween 80) can help maintain solubility, but this should be used with caution as it can interfere with biological assays.
Issue: Rapid Metabolism
Q: My this compound compound is rapidly cleared in liver microsome stability assays. What are the likely metabolic pathways and how can I block them?
A: Rapid metabolism, particularly through oxidation by cytochrome P450 enzymes (CYPs) and conjugation reactions like glucuronidation, is a major cause of poor in vivo exposure.
-
Identify the Metabolic Soft Spot:
-
Metabolite Identification Studies: Use liver microsomes or hepatocytes and LC-MS/MS to identify the major metabolites. This will pinpoint the exact site of metabolic attack on your molecule.
-
In Silico Metabolism Prediction: Computational tools can predict likely sites of metabolism and the specific CYP enzymes involved.
-
-
Strategies to Block Metabolism:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated oxidation due to the kinetic isotope effect.
-
Blocking Groups: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic "soft spot" to prevent enzyme access or deactivate the site. For example, replacing a metabolically labile methoxy group with a trifluoromethoxy group.
-
Address Glucuronidation: Naphthyridinone scaffolds, particularly those with phenolic hydroxyl groups, can be susceptible to glucuronidation.[1] Strategies to mitigate this include:
-
Masking the Hydroxyl Group: Convert the hydroxyl group into a prodrug, such as an ester or a carbonate, which can be cleaved in vivo to release the active parent compound.
-
Bioisosteric Replacement: Replace the hydroxyl group with a bioisostere that is less prone to glucuronidation, such as an amine or a sulfonamide, while maintaining biological activity.
-
-
Issue: Poor Oral Bioavailability
Q: Despite having reasonable solubility and metabolic stability, my compound exhibits low oral bioavailability in animal models. What could be the reason?
A: Low oral bioavailability in the face of good solubility and stability often points towards issues with intestinal permeability or efflux.
-
Assess Permeability:
-
Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can determine the apparent permeability (Papp) of your compound. Low Papp values suggest poor absorption.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a higher-throughput, non-cell-based assay to assess passive diffusion.
-
-
Investigate Efflux Transporters:
-
Bidirectional Caco-2 Assay: By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Caco-2 Assay with Inhibitors: Running the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) can confirm which transporter is responsible. If the A-B permeability increases in the presence of the inhibitor, it confirms efflux.
-
-
Strategies to Overcome Poor Permeability and Efflux:
-
Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Modify the structure to reduce the number of hydrogen bond donors and acceptors.
-
Prodrugs: Design a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active compound.
-
Formulation with Permeation Enhancers or Efflux Inhibitors: While more common in later-stage development, certain excipients can enhance permeability or inhibit efflux transporters.
-
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro ADME assays I should run for my this compound series?
A1: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for early-stage lead optimization. This should include:
-
Solubility: Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability: Liver microsomal stability assay (human, rat, mouse) to determine intrinsic clearance.
-
Plasma Protein Binding: To determine the fraction of unbound drug, which is the pharmacologically active portion.
-
CYP Inhibition: To assess the potential for drug-drug interactions.
Q2: I have identified a lead compound with good in vitro properties. What are the next steps for in vivo pharmacokinetic assessment?
A2: Once you have a promising lead from in vitro studies, a preliminary in vivo pharmacokinetic (PK) study in a rodent model (typically rats or mice) is the next step. This study will provide crucial information on:
-
Plasma Concentration-Time Profile: This shows how the drug concentration in the blood changes over time after administration.
-
Key PK Parameters: Including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Oral Bioavailability (F%): This is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Q3: My compound is a phenol and is undergoing extensive glucuronidation. What are some effective strategies to mitigate this?
A3: Glucuronidation of phenols is a common metabolic pathway that can lead to rapid clearance.[2] Consider the following approaches:
-
Remove or Block the Phenolic Hydroxyl Group: If the hydroxyl group is not essential for activity, it can be removed or replaced with a group that cannot be glucuronidated (e.g., a fluoro or methoxy group).
-
Steric Hindrance: Introduce bulky groups near the phenolic hydroxyl to sterically hinder the approach of the UDP-glucuronosyltransferase (UGT) enzyme.
-
Electronic Modification: Introduce electron-withdrawing groups to the aromatic ring to decrease the nucleophilicity of the phenolic oxygen, which can reduce the rate of glucuronidation.
-
Prodrug Approach: Convert the phenol to a prodrug that is cleaved in vivo. This can protect the hydroxyl group from first-pass metabolism in the gut and liver.
Quantitative Data Summary
The following tables provide representative pharmacokinetic data for hypothetical this compound analogs to illustrate the impact of chemical modifications.
Table 1: In Vitro ADME Profile of this compound Analogs
| Compound | Kinetic Solubility (µM, pH 7.4) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t₁/₂, min) |
| Lead 1 | 5 | 1.2 | 15 |
| Analog 1A (with polar group) | 50 | 1.5 | 18 |
| Analog 1B (metabolic block) | 4 | 1.1 | >60 |
| Analog 1C (optimized) | 45 | 8.5 | >60 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (10 mg/kg, p.o.)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (F%) |
| Lead 1 | 150 | 1.0 | 450 | 5 |
| Analog 1C (optimized) | 850 | 2.0 | 5100 | 45 |
Key Experimental Protocols
1. Kinetic Solubility Assay (Shake-Flask Method)
-
Purpose: To determine the solubility of a compound in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add an aliquot of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.
-
Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking.
-
Separate any undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[3][4]
-
2. Caco-2 Permeability Assay
-
Purpose: To assess the intestinal permeability of a compound.
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Quantify the concentration of the compound in the donor and receiver chambers using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5][6][7]
-
3. Liver Microsomal Stability Assay
-
Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a low concentration (typically 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and t₁/₂ = 0.693/k.[8][9]
-
Visualizations
Caption: A typical experimental workflow for overcoming poor pharmacokinetics.
Caption: A decision tree for troubleshooting poor in vivo performance.
References
- 1. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Optimization of N-arylation for 2,7-Naphthyridin-1(2H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-arylation of 2,7-naphthyridin-1(2H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-arylation of this compound, with a focus on the efficient diaryliodonium salt-based strategy.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inefficient Reaction Conditions.
-
Solution: An efficient method for the N-arylation of this compound involves the use of diaryliodonium salts. This strategy has been shown to provide high yields under mild conditions and with short reaction times.[1][2][3][4][5] Consider switching to this method if you are using traditional coupling strategies that are proving ineffective.
-
-
Potential Cause 2: Suboptimal Base.
-
Solution: The choice of base can be critical. For N-arylation of pyridin-2-one systems with diaryliodonium salts, organic bases like N,N-diethylaniline have been shown to provide high yields and selectivity for the N-arylated product.[6][7] If you are observing low yields, screening different bases is recommended.
-
-
Potential Cause 3: Inappropriate Solvent.
-
Solution: Toluene and fluorobenzene are effective solvents for the N-arylation of pyridin-2-ones with diaryliodonium salts.[6] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Potential Cause 4: Reaction Temperature and Time.
-
Solution: The diaryliodonium salt-based N-arylation is advantageous due to its short reaction times and mild conditions.[1][2][3][4][5] However, if you are experiencing low yields, optimizing the temperature and reaction time may be necessary. Start with the recommended conditions and monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Issue 2: Poor N- versus O-arylation Selectivity
-
Potential Cause 1: Incorrect Base Selection.
-
Solution: The selectivity between N- and O-arylation of pyridin-2-one analogs is highly dependent on the base used.[6] For preferential N-arylation with diaryliodonium salts, N,N-diethylaniline in fluorobenzene is a recommended combination. Conversely, to favor O-arylation, a switch to quinoline in chlorobenzene could be effective.[6]
-
-
Potential Cause 2: Reaction Conditions Favoring O-arylation.
-
Solution: Carefully review your reaction setup. As a general trend for pyridin-2-ones, the use of tertiary amines like DIPEA and n-Bu3N can also lead to high N-arylation selectivity.[6] Ensure your chosen base and solvent system are those reported to favor N-arylation.
-
Issue 3: Incomplete Reaction
-
Potential Cause 1: Insufficient Reagent Stoichiometry.
-
Potential Cause 2: Catalyst Deactivation (for metal-catalyzed reactions).
-
Solution: While the diaryliodonium salt method can be metal-free, if you are attempting a traditional cross-coupling like a Buchwald-Hartwig amination, catalyst deactivation can be an issue. Ensure you are using the appropriate ligand and that all reagents and solvents are of high purity and anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for the N-arylation of this compound?
A1: The use of diaryliodonium salts for the N-arylation of this compound has been reported as a highly efficient strategy.[1][2][3][4][5] This method offers the advantages of mild reaction conditions, short reaction times, and high yields.[1][2][3][4][5]
Q2: What are the key reaction parameters to optimize for this N-arylation?
A2: The key parameters to consider for optimization are the choice of base and solvent. For achieving high selectivity for N-arylation over O-arylation with diaryliodonium salts, the combination of N,N-diethylaniline as the base and fluorobenzene as the solvent has been shown to be effective for related pyridin-2-one systems.[6]
Q3: Can I use traditional cross-coupling methods like Buchwald-Hartwig or Ullmann condensation?
A3: Yes, Buchwald-Hartwig amination and Ullmann condensation are well-established methods for forming C-N bonds and could be applied to the N-arylation of this compound.[8][9] However, these methods often require metal catalysts (palladium or copper, respectively) and specific ligands, and may necessitate harsher reaction conditions compared to the diaryliodonium salt approach.[10][11]
Q4: How can I minimize the formation of the O-arylated byproduct?
A4: To minimize O-arylation, careful selection of the base is crucial. For the arylation of pyridin-2-one scaffolds with diaryliodonium salts, using N,N-diethylaniline has been demonstrated to strongly favor the formation of the N-arylated product.[6][7]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. Diaryliodonium salts, organic bases, and solvents should be handled in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation
| Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diphenyliodonium triflate | N,N-Diethylaniline | Toluene | 100 | 16 | 88 | [6] |
| Diphenyliodonium triflate | Diisopropylethylamine (DIPEA) | Toluene | 100 | 16 | 86 | [6] |
| Diphenyliodonium triflate | Tri-n-butylamine (n-Bu3N) | Toluene | 100 | 16 | 85 | [6] |
| Diphenyliodonium triflate | Quinoline | Chlorobenzene | 130 | 16 | <1 (O-arylation favored) | [6] |
Experimental Protocols
Detailed Methodology for N-arylation of this compound using Diaryliodonium Salts (Based on analogous pyridinone reactions) [6]
-
Reagents and Materials:
-
This compound
-
Diaryliodonium salt (e.g., Diphenyliodonium triflate, 1.2 equiv.)
-
Base (e.g., N,N-Diethylaniline, 2 equiv.)
-
Anhydrous solvent (e.g., Fluorobenzene or Toluene)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.).
-
Add the diaryliodonium salt (1.2 equiv.) and the base (2.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel or equip it with a condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,7-naphthyridin-1(2H)-one.
-
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Troubleshooting decision workflow for N-arylation optimization.
References
- 1. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. Efficient Arylation of this compound with Diaryliodonium Salts and Discovery of New Selective MET/AXL Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Mechanism of Action of 2,7-Naphthyridin-1(2h)-one as a Novel PARP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel PARP inhibitor, using the 2,7-Naphthyridin-1(2h)-one scaffold as a representative new chemical entity (NCE). It outlines key experiments and presents a comparative analysis against established PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system. They are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP's catalytic activity prevents the repair of these SSBs. During DNA replication, these unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs).[1][2]
In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state known as "synthetic lethality".[1][3][4] This dual insult—the inability to repair SSBs via PARP inhibition and the deficient repair of subsequent DSBs—results in genomic instability and targeted cancer cell death, while sparing healthy cells with functional HR pathways.[4][5]
A crucial aspect of many PARP inhibitors' efficacy is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[1][6] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity. The potency of PARP trapping varies among different inhibitors and is a key differentiator in their clinical effectiveness.[6]
Comparative Analysis of Inhibitory Potency
The validation of a novel PARP inhibitor begins with assessing its biochemical potency against the primary target enzymes, PARP1 and PARP2, and comparing it to established clinical agents.
Disclaimer: The data presented for this compound is illustrative and hypothetical for the purpose of this guide, as specific experimental values are not publicly available. Values for comparator compounds are compiled from published literature and may vary based on assay conditions.[7]
Table 1: Biochemical IC50 Values for PARP1 & PARP2 Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound (Hypothetical) | 1.2 | 3.6 | 3.0x |
| Olaparib | ~5 | ~1 | 0.2x |
| Rucaparib | 1.4 | Not Reported | - |
| Talazoparib | 0.57 | Not Reported | - |
| Niraparib | 3.8 | 2.1 | 0.55x |
Table 2: Relative PARP Trapping Potency
The ability to trap PARP-DNA complexes is a critical mechanism for cytotoxicity. Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors.[6]
| Compound | Relative PARP Trapping Potency |
| This compound (Hypothetical) | Moderate-Strong |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Talazoparib | Strongest |
| Niraparib | Strong |
| Veliparib | Weakest |
Cellular Activity and Synthetic Lethality
To confirm the mechanism of synthetic lethality, the anti-proliferative activity of the novel inhibitor is assessed in paired cancer cell lines that are either deficient or proficient in the HR pathway.
Table 3: Anti-proliferative Activity in BRCA-mutant vs. BRCA-wildtype Cells
| Compound | Cell Line (BRCA Status) | GI50 (nM) |
| This compound (Hypothetical) | MDA-MB-436 (BRCA1 -/-) | < 1 |
| Capan-1 (BRCA2 -/-) | < 1 | |
| MDA-MB-231 (BRCA wt) | > 1000 | |
| Olaparib | MDA-MB-436 (BRCA1 -/-) | ~10 |
| Capan-1 (BRCA2 -/-) | ~5 | |
| MDA-MB-231 (BRCA wt) | > 10000 |
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological pathways and experimental processes involved in validating a novel PARP inhibitor.
Caption: PARP1 signaling in DNA repair and inhibitor mechanism of action.
Caption: Experimental workflow for validating a novel PARP inhibitor.
Caption: The principle of synthetic lethality in HR-deficient cells.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and comparable data.
In Vitro PARP Activity Assay (Colorimetric ELISA)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins coated on a microplate.[8]
-
Materials: Histone-coated 96-well plate, recombinant human PARP1 enzyme, activated DNA, 10X PARP buffer, Biotinylated NAD+, Streptavidin-HRP, TMB substrate, stop solution (e.g., 2N H₂SO₄), test compound (this compound) and controls.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and known inhibitors (e.g., Olaparib) in PARP assay buffer.
-
To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant PARP1 enzyme to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting a dose-response curve.
-
Cell Viability and Cytotoxicity Assay (MTS Assay)
This assay measures the effect of the PARP inhibitor on cell proliferation and survival.[8]
-
Materials: BRCA-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) cell lines, appropriate culture medium, 96-well plates, test inhibitor, MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 to 120 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the half-maximal growth inhibition (GI50) value from the dose-response curve.
-
Western Blot for PARP Cleavage and DNA Damage
This assay detects markers of apoptosis (cleaved PARP) and DNA double-strand breaks (phosphorylated H2AX, known as γH2AX).
-
Materials: Cell lines, test inhibitor, lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes, primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Treat cells with the PARP inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probe the membrane with primary antibodies overnight at 4°C. An antibody recognizing both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa) is often used.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system. An increase in cleaved PARP and γH2AX indicates induction of apoptosis and DNA damage, respectively.
-
References
- 1. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-line PARP inhibitor maintenance treatment in ovarian carcinoma for older adult women: a review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,7-Naphthyridin-1(2H)-one Analogs and Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed comparative study of a novel 2,7-naphthyridin-1(2H)-one derivative against a panel of established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This objective comparison is supported by quantitative experimental data on biochemical potency, cellular activity, and PARP trapping efficacy.
Mechanism of Action: Beyond Catalytic Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibition of PARP's enzymatic activity leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethal phenotype, resulting in targeted cell death.[1][2][3]
A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This trapping converts the catalytic inhibitor into a cytotoxic complex that can physically obstruct DNA replication forks, leading to cell death. The potency of PARP trapping varies among inhibitors and is a key contributor to their overall antitumor activity.[2][4] Talazoparib, for instance, is recognized as a particularly potent PARP-trapping agent.[4]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro inhibitory potency and cellular activity of a representative this compound analog (a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, compound 8m from cited research) and the four clinically approved PARP inhibitors.[5][6] It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro PARP1 and PARP2 Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the primary PARP enzymes, PARP1 and PARP2. Lower IC50 values indicate greater biochemical potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Naphthyridinone Derivative (8m) | 0.49 [6] | >1000 (implied high selectivity) [6] |
| Olaparib | 0.5 - 19[2][4] | 0.2 - 251[2][4] |
| Rucaparib | 0.5 - 3.2[2][4] | ~28.2[4] |
| Niraparib | 2 - 5[2] | 2 - 15.3[4] |
| Talazoparib | ~1[2] | ~0.2[2] |
Table 2: Cellular Activity and PARP Trapping
This table presents the antiproliferative activity in a BRCA-mutant cancer cell line and the PARP trapping potency.
| Inhibitor | Cellular Antiproliferative Activity (IC50 in DLD-1 BRCA2-/- cells) | PARP Trapping Potency |
| Naphthyridinone Derivative (8m) | 4.82 nM [6] | 1.85 nM (in vitro DNA trapping efficacy) [6] |
| Olaparib | Varies by cell line | Moderate[4] |
| Rucaparib | Varies by cell line | Moderate[4] |
| Niraparib | Varies by cell line | Higher than Olaparib/Rucaparib[4] |
| Talazoparib | Varies by cell line | High (most potent trapper)[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PARP signaling pathway and a generalized workflow for evaluating PARP inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for the key assays cited in this guide.
PARP1/2 Enzymatic Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 and PARP2.
-
Principle: A common method is a histone-based ELISA. Recombinant PARP1 or PARP2 enzyme is incubated in histone-coated plates with NAD+ and the test inhibitor. The amount of poly(ADP-ribose) (PAR) synthesized and incorporated onto the histones is then detected using an anti-PAR antibody, typically conjugated to an enzyme like HRP for colorimetric or chemiluminescent detection. The signal is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
NAD+
-
Test inhibitors (e.g., Naphthyridinone derivative, Olaparib) at various concentrations
-
Anti-PAR antibody (HRP-conjugated)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Add the PARP enzyme to the histone-coated wells.
-
Add the test inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the wells to remove unbound reagents.
-
Add the anti-PAR-HRP antibody and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
Cellular PARP Inhibition Assay (ELISA-based)
This assay measures the ability of an inhibitor to block PARP activity within intact cells.
-
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity, in the presence or absence of the test inhibitor. The cells are then lysed, and the total amount of PAR in the cell lysate is quantified using a sandwich ELISA.[7][8][9][10]
-
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer line)
-
96-well cell culture plates
-
Test inhibitors
-
DNA damaging agent (e.g., H2O2)
-
Cell lysis buffer containing PARP and PARG inhibitors
-
PAR ELISA kit (includes capture antibody-coated plate, detection antibody, standards)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specified time.
-
Induce DNA damage by adding H2O2 for a short period.
-
Wash the cells and lyse them with the provided lysis buffer.
-
Transfer the cell lysates to the PAR capture antibody-coated plate.
-
Follow the ELISA kit manufacturer's instructions for incubation with detection antibody, secondary antibody-HRP, and substrate.
-
Measure the signal and quantify the amount of PAR relative to a standard curve.
-
Determine the EC50 value for cellular PARP inhibition.
-
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.[1][11][12]
-
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates, leading to its dissociation from the DNA and a decrease in the FP signal. A PARP trapping agent will prevent this dissociation, thus maintaining a high FP signal.[1][11]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex (with a nick or break)
-
NAD+
-
Test inhibitors
-
Assay buffer
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add the assay buffer, fluorescent DNA probe, and test inhibitor at various concentrations to the wells of the plate.
-
Add the PARP1 enzyme to initiate the formation of the PARP-DNA complex and incubate.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Measure the fluorescence polarization.
-
An increase in the FP signal in the presence of the inhibitor (compared to a no-inhibitor control with NAD+) indicates PARP trapping.
-
Calculate the EC50 for PARP trapping from the dose-response curve.
-
Cytotoxicity Assay (e.g., SRB or MTT Assay)
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50).[13]
-
Principle: Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72-120 hours). The number of viable cells remaining is then quantified. In the Sulforhodamine B (SRB) assay, a dye that binds to total cellular protein is used. In the MTT assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.[13]
-
Materials:
-
BRCA-mutant cancer cell line (e.g., DLD-1 BRCA2-/-, MDA-MB-436)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors
-
For SRB: Trichloroacetic acid (TCA), SRB solution, Tris base solution
-
For MTT: MTT reagent, Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure (SRB Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors for 120 hours.[13]
-
Fix the cells by adding cold TCA and incubating.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with acetic acid and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Conclusion
The novel this compound derivative (represented by the 1,5-isomer) demonstrates highly potent and selective inhibition of PARP1 in biochemical assays, with corresponding high potency in a BRCA-mutant cancer cell line. Its strong PARP trapping ability further underscores its potential as a promising therapeutic candidate. When compared to clinically approved PARP inhibitors, this novel scaffold shows competitive, and in some aspects, potentially superior preclinical characteristics, particularly in terms of PARP1 selectivity. Further in vivo studies are warranted to fully elucidate its therapeutic index and potential advantages over existing PARP inhibitors. This guide provides a foundational framework for researchers to understand the comparative landscape of these important anticancer agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,7-Naphthyridinone Analogs: Structure-Activity Relationships in Enzyme Inhibition
The 2,7-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,7-naphthyridinone analogs, focusing on their performance as inhibitors of different enzyme classes, including kinases and cholinesterases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the design and development of novel therapeutic agents.
Comparative Biological Activity of 2,7-Naphthyridinone Analogs
The biological activity of 2,7-naphthyridinone analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of different series of 2,7-naphthyridinone derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives [1]
| Compound | R | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 3 | H | 329.6 | 279.9 |
| 9k | 3-fluorobenzyl | 8.5 | Not Reported |
| 10l | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | Not Reported | 56.5 |
| 10r | 4-(4-acetylpiperazin-1-yl)phenyl | Not Reported | 31.7 |
Table 2: MET Kinase Inhibitory Activity of 2,7-Naphthyridinone-Based Analogs [2]
| Compound | Modifications | MET IC₅₀ (nM) |
| BMS-777607 | Reference Compound | Not Reported |
| 13f | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | Not Reported |
Note: While the specific IC₅₀ for 13f is not provided in the abstract, it is described as a potent inhibitor with excellent in vivo efficacy.
Table 3: Cholinesterase Inhibitory Activity of 8-hydroxy-2,7-naphthyridin-2-ium Salts [3]
| Compound | R² | R⁶ | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 3c | Benzyl | Phenyl | > 50 | 10.1 |
| 3e | Benzyl | 4-Methoxyphenyl | 10.6 | 6.5 |
| 3f | Benzyl | 2,4-Dichlorophenyl | 2.6 | 10.2 |
Table 4: Antimicrobial Activity of 2,7-Naphthyridine Derivatives [4][5]
| Compound | Modifications | S. aureus MIC (mg/L) |
| 10j | Contains a hydrazone linker | 8 |
| 10f | Contains a hydrazone linker | 31 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Kinase Inhibition Assay (for c-Kit and VEGFR-2) [1]
The inhibitory activities of the synthesized compounds against c-Kit and VEGFR-2 kinases were evaluated using an enzyme-linked immunosorbent assay (ELISA). The 96-well plates were coated with poly(Glu, Tyr)4:1. The tested compounds and the respective kinases were added to the wells and the reaction was initiated by the addition of ATP. The plates were then incubated, followed by washing and the addition of a primary antibody (anti-phosphotyrosine, clone PY20). After another incubation and washing step, a secondary antibody conjugated to horseradish peroxidase was added. The colorimetric reaction was initiated by the addition of the substrate 3,3',5,5'-tetramethylbenzidine (TMB) and stopped with sulfuric acid. The absorbance was measured at 450 nm. The IC₅₀ values were calculated from the dose-response curves.
MET Kinase Inhibition Assay [2]
The in vitro potency of the target compounds against MET kinase was not detailed in the provided search results. However, such assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.
Cholinesterase Inhibition Assay (AChE and BChE) [3]
The inhibitory activity of the compounds against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) was determined using a modified Ellman's method. The assay was performed in a 96-well microplate reader. The reaction mixture contained the respective enzyme, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The test compounds were added to the reaction mixture and pre-incubated with the enzyme before the addition of the substrate. The rate of the reaction was determined by measuring the increase in absorbance at 412 nm due to the formation of 5-thio-2-nitrobenzoate. The IC₅₀ values were determined by plotting the percentage of inhibition versus the inhibitor concentration.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC) [4][5]
The minimum inhibitory concentration (MIC) of the 2,7-naphthyridine derivatives against Staphylococcus aureus was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in Mueller-Hinton broth in 96-well microplates. A standardized inoculum of the bacteria was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Logical Relationship of a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the logical workflow of a typical SAR study for the development of novel inhibitors.
A flowchart illustrating the iterative process of a structure-activity relationship study.
Signaling Pathway Inhibition by a c-Kit/VEGFR-2 Kinase Inhibitor
This diagram depicts a simplified signaling pathway that can be targeted by 2,7-naphthyridinone-based c-Kit and VEGFR-2 inhibitors.
A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition.
References
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2,7-Naphthyridin-1(2h)-one Derivatives and Cabozantinib for MET Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, making it a key target for therapeutic intervention in oncology. Dysregulation of MET signaling is implicated in the progression and metastasis of numerous cancers. This guide provides a detailed, data-driven comparison of two distinct approaches to MET kinase inhibition: the emerging 2,7-Naphthyridin-1(2h)-one scaffold and the established multi-kinase inhibitor, Cabozantinib.
Introduction to the Compared Inhibitors
This compound Derivatives: This chemical scaffold has been identified as a promising foundation for the development of novel and selective MET kinase inhibitors. Research has yielded specific derivatives with potent anti-tumor activity. For the purpose of this comparison, we will focus on two noteworthy examples: Compound 17c and Compound 13f , which have demonstrated significant biochemical and in vivo efficacy, respectively.
Cabozantinib: Marketed under the brand names Cometriq® and Cabometyx®, Cabozantinib is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.[1] Its multi-targeted approach provides a broad-spectrum anti-tumor activity, and it has received regulatory approval for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for representative this compound derivatives and Cabozantinib, focusing on their MET kinase inhibition and anti-tumor efficacy.
Table 1: Biochemical Potency Against MET Kinase
| Compound | Assay Type | MET IC50 (nM) | Other Key Targets (IC50, nM) |
| This compound derivative (17c) | Biochemical | 13.8 | AXL (selective inhibition reported, specific IC50 not detailed in snippets) |
| Cabozantinib | Biochemical | 1.3 | VEGFR2 (0.035), RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[2] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | IC50 |
| This compound derivatives | Not explicitly available in the provided search results. | - | - |
| Cabozantinib | Glioblastoma Cancer Stem Cells (various) | Cell Viability | 2 µM - 34 µM |
| MHCC97L & MHCC97H (Hepatocellular Carcinoma) | Antiproliferative | 13.47 nM & 9.466 nM | |
| TT (Medullary Thyroid Cancer) | RET Autophosphorylation Inhibition | 85 nM | |
| TT (Medullary Thyroid Cancer) | Proliferation Inhibition | 94 nM |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Host | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound derivative (13f) | U-87 MG (Glioblastoma) | Nude Mice | 50 mg/kg | 114% |
| HT-29 (Colorectal Cancer) | Nude Mice | 50 mg/kg | 95% | |
| Cabozantinib | Glioblastoma (HF2587) | Orthotopic Xenograft | Not specified | Significant tumor growth reduction and improved survival. |
| Glioblastoma | Mouse Xenograft | Not specified | Increased median Overall Survival (32 vs 20 days).[2] | |
| Papillary Renal Cell Carcinoma (PDX) | RAG2-/-γC-/- mice | 30 mg/kg, daily | Striking tumor regression.[3] | |
| Hepatocellular Carcinoma (HepG2) | Nude Mice | 30 mg/kg, daily | 59.1% TGI |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used to characterize MET kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MET kinase. A common method involves a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human MET kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The MET kinase enzyme is incubated with serially diluted concentrations of the test inhibitor.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
After a defined incubation period, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used to produce a luminescent signal via a luciferase reaction.
-
-
Data Analysis: The luminescence is measured using a plate reader. The inhibitor concentration that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular MET Phosphorylation Assay
This assay assesses the ability of an inhibitor to block MET autophosphorylation within a cellular context, providing a measure of target engagement in a more biologically relevant system.
-
Cell Culture: A cancer cell line with known MET activation (e.g., through MET amplification or HGF stimulation) is used.
-
Treatment: Cells are treated with a range of concentrations of the MET inhibitor for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract proteins.
-
Quantification of Phospho-MET: The levels of phosphorylated MET and total MET are quantified using methods such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of phosphorylated MET to total MET is calculated for each inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in MET phosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., U-87 MG or HT-29) are subcutaneously or orthotopically implanted into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. The test inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The percentage of Tumor Growth Inhibition (TGI) is calculated. Other endpoints may include survival analysis.
Visualizing Pathways and Processes
MET Signaling Pathway
The MET signaling cascade is a complex network of interactions that drive key cellular processes. The diagram below illustrates a simplified overview of this pathway and the point of intervention for MET kinase inhibitors.
Caption: Simplified MET Signaling Pathway and Inhibitor Action.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a novel MET kinase inhibitor involves a series of in vitro and in vivo experiments to characterize its potency and efficacy.
Caption: Experimental Workflow for MET Inhibitor Evaluation.
Logical Comparison of Inhibitor Characteristics
This diagram provides a high-level comparison of the key attributes of the this compound derivatives and Cabozantinib.
Caption: Key Characteristics of Compared MET Inhibitors.
Conclusion
This head-to-head comparison reveals two distinct strategies for targeting the MET kinase. The This compound scaffold represents a promising avenue for the development of highly potent and potentially more selective MET inhibitors. The in vivo data for compound 13f, demonstrating significant tumor growth inhibition at a 50 mg/kg dose, is particularly noteworthy and suggests a strong therapeutic potential.[4]
Cabozantinib , on the other hand, is a clinically validated multi-kinase inhibitor with potent activity against MET and other key drivers of tumor progression and angiogenesis.[1][2] Its broad target profile may offer advantages in overcoming resistance mechanisms mediated by pathway redundancy. The extensive preclinical and clinical data support its established role in cancer therapy.
For researchers and drug development professionals, the choice between a selective and a multi-targeted inhibitor depends on the specific therapeutic strategy. The this compound derivatives offer the potential for a more focused therapeutic intervention with a potentially different side-effect profile, while Cabozantinib provides a robust, multi-pronged attack on tumor growth and its microenvironment. Further investigation into the cellular activity and selectivity profile of the this compound class is warranted to fully elucidate its therapeutic potential relative to established multi-kinase inhibitors like Cabozantinib.
References
- 1. Testing the Efficacy of Cabozantinib (XL-184) to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II study of cabozantinib in patients with progressive glioblastoma: subset analysis of patients with prior antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,7-Naphthyridin-1(2H)-one Derivative 17c and Cabozantinib as Kinase Inhibitors
A detailed guide for researchers on the binding interactions and inhibitory activities of a novel 2,7-Naphthyridin-1(2H)-one-based kinase inhibitor in comparison to the established multi-kinase inhibitor, Cabozantinib.
This guide provides a comprehensive comparison of the binding interactions and inhibitory potency of a promising this compound derivative, compound 17c, against its target kinase, MET. For benchmarking purposes, its performance is compared with Cabozantinib, a well-established multi-kinase inhibitor that also targets MET and AXL. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel kinase inhibitors.
Data Presentation: Inhibitor Potency
The inhibitory activities of compound 17c and Cabozantinib against their respective target kinases were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative (17c) | MET | 13.8[1][2] |
| Cabozantinib | MET | 1.3[3][4][5] |
| AXL | 7[3][4] | |
| VEGFR2 | 0.035[3][4] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The following is a detailed methodology for a typical in vitro luminescence-based kinase assay used to determine the IC50 values of kinase inhibitors. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.
Objective: To quantify the in vitro potency of a test compound (e.g., this compound derivative 17c or Cabozantinib) against a target kinase (e.g., MET or AXL).
Materials:
-
Recombinant human kinase (e.g., MET, AXL)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection reagent)
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a microplate well, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include a DMSO-only control (vehicle).
-
Add the recombinant kinase and the kinase-specific substrate.
-
Allow the plate to incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the MET/AXL signaling pathway, a general experimental workflow for kinase inhibitor screening, and the logical relationship of the compounds to their targets.
Caption: Simplified MET and AXL signaling pathways.
Caption: General workflow for kinase inhibitor screening.
Caption: Logical relationship of inhibitors to their targets.
References
- 1. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Arylation of this compound with Diaryliodonium Salts and Discovery of New Selective MET/AXL Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Kinome Selectivity of 2,7-Naphthyridin-1(2h)-one: A Comparative Analysis
For Immediate Release
This guide provides a detailed selectivity profiling of a 2,7-Naphthyridin-1(2h)-one derivative across the human kinome, offering a comparative analysis against the multi-kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor selectivity and its implications for therapeutic development.
A novel derivative of this compound has been identified as a potent and selective inhibitor of MET and AXL kinases, two key drivers in cancer progression and metastasis.[1] In contrast, Cabozantinib is a broader spectrum inhibitor, targeting multiple receptor tyrosine kinases including MET, AXL, VEGFRs, RET, KIT, and others.[2][3][4] Understanding the nuanced differences in their kinome profiles is crucial for predicting efficacy, potential off-target effects, and mechanisms of resistance.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a selective this compound derivative and Cabozantinib against a panel of kinases. The data highlights the focused activity of the naphthyridinone derivative on MET and AXL, while Cabozantinib demonstrates a broader range of potent inhibition across several kinase families.
| Kinase Target | This compound Derivative IC₅₀ (nM) | Cabozantinib IC₅₀ (nM) |
| MET | 13.8 [1] | 1.3 [2] |
| AXL | 17.2 [1] | 7 |
| VEGFR2 | >1000 | 0.035 [2] |
| RET | Not Reported | 4 |
| KIT | Not Reported | 4.6 |
| FLT1 | Not Reported | 12 |
| FLT3 | Not Reported | 11.3 |
| FLT4 | Not Reported | 6 |
| TIE2 | Not Reported | 14.3 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency.
Experimental Protocols
KINOMEscan™ Selectivity Profiling
The kinase selectivity profiling was performed using the KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Fusion Proteins: Kinases are produced as fusion proteins with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates a stronger interaction between the compound and the kinase. For compounds showing significant inhibition, a Kd (dissociation constant) is determined by running a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams are provided.
Conclusion
The selectivity profile of a kinase inhibitor is a critical attribute that influences its therapeutic window. The this compound derivative presented here demonstrates a highly selective inhibition profile for MET and AXL, suggesting a potential for targeted efficacy with a reduced likelihood of off-target effects compared to broader spectrum inhibitors. In contrast, the multi-targeted approach of Cabozantinib, while effective in certain contexts, may be associated with a different side-effect profile due to its activity against a wider range of kinases. This comparative guide provides valuable data and methodologies to aid researchers in the rational design and development of next-generation kinase inhibitors.
References
- 1. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cytotoxicity of 2,7-Naphthyridin-1(2h)-one Derivatives: A Comparative Analysis in Cancer vs. Normal Cell Lines
For Immediate Release
Recent investigations into the therapeutic potential of 2,7-naphthyridin-1(2h)-one and its derivatives have highlighted their promising anticancer activities. This guide provides a comparative overview of the cytotoxic effects of these compounds on various cancer cell lines, alongside available data on their impact on normal, non-cancerous cells. The findings suggest a degree of selectivity in some derivatives, warranting further exploration for targeted cancer therapy.
Quantitative Cytotoxicity Data
While a direct comparison of a single this compound derivative across a panel of both cancer and normal cell lines is not extensively documented in a single study, a compilation of data from various sources offers valuable insights. The following table summarizes the cytotoxic activities (IC50 values) of several this compound derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 16 | HeLa | Cervical Cancer | 0.7 |
| HL-60 | Leukemia | 0.1 | |
| PC-3 | Prostate Cancer | 5.1 | |
| Lophocladine B | - | Human Lung Tumor | - |
| - | Breast Cancer | - | |
| Compound 8i | SF-539 | CNS Cancer | GI50: 0.70 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. A lower value indicates higher potency.
Significantly, a study focused on the antimicrobial properties of two 2,7-naphthyridine derivatives, compounds 10f and 10j, demonstrated their low cytotoxicity in normal murine fibroblast cell lines (L929)[1]. This suggests that the 2,7-naphthyridine scaffold can be modified to achieve selectivity for pathogenic cells while sparing healthy ones. However, the corresponding anticancer IC50 values for these specific derivatives were not provided in the same study, precluding a direct selectivity ratio calculation.
One study highlighted that a series of naphthyridine derivatives, including compound 16, showed potent cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values as low as 0.1 µM[2][3]. Another naturally occurring 2,7-naphthyridine derivative, Lophocladine B, has also been reported to exhibit cytotoxic activity against human lung and breast cancer cell lines[4]. Furthermore, derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and evaluated, with one compound (8i) showing a GI50 of 0.70 µmol against a central nervous system cancer cell line (SF-539) in the National Cancer Institute's 60-cell line screen[5].
Experimental Protocols
The evaluation of cytotoxicity for this compound derivatives typically involves the following key experimental steps:
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3) and normal cell lines (e.g., L929 fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive the solvent alone.
-
The cells are then incubated with the compounds for a specified period, typically 48 to 72 hours.
Cytotoxicity Assay (MTT Assay):
-
Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Novel 2,7-Naphthyridinone Derivatives and Clinically Approved PARP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a promising new 2,7-naphthyridinone-based PARP inhibitor against established clinical PARP inhibitors. The following sections detail their relative performance, supported by experimental data, and outline the methodologies for key experiments.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide focuses on a novel benzo[de][1]naphthyridin-7(8H)-one derivative, herein referred to as Compound 41, and benchmarks its performance against the FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the biochemical and cellular potencies of the novel 2,7-naphthyridinone derivative and the established clinical PARP inhibitors.
Table 1: Biochemical Inhibitory Potency against PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) |
| New 2,7-Naphthyridinone Derivative (Compound 41) | 0.31[2][3] | Not Reported | Not Applicable |
| Olaparib | 1 - 5[2] | 1[2] | ~1-5 |
| Rucaparib | 1.4 (Ki)[4] | Not Reported | Not Applicable |
| Niraparib | 2.1 - 3.8[5] | 0.6 - 2.1[5][6] | ~1.8-3.5 |
| Talazoparib | 0.57[7] | Not Reported | Not Applicable |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a biochemical assay. Ki represents the inhibition constant.
Table 2: Cellular Inhibitory Potency in BRCA-Deficient Cancer Cell Lines
| Compound | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (nM) |
| New 2,7-Naphthyridinone Derivative (Compound 41) | MDA-MB-436 | Breast Cancer | BRCA1 mutant | < 0.26[2][3] |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7[8] |
| Niraparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 18[5] |
| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2300 |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.13 |
Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% in a cell-based assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
Biochemical PARP Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PARP1.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 enzyme. The amount of incorporated biotin is then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Add assay buffer, histone proteins, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding recombinant PARP1 enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add streptavidin-HRP conjugate to each well.
-
Incubate to allow binding of the streptavidin-HRP to the biotinylated histones.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-436)
-
Complete cell culture medium
-
Test compounds
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value using a sigmoidal dose-response curve.
-
Mandatory Visualization
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 activation at DNA single-strand breaks and its inhibition.
Experimental Workflow for Cellular Proliferation Assay
Caption: Workflow for determining cellular IC50 values of PARP inhibitors.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,7-Naphthyridin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides a detailed protocol for the proper disposal of 2,7-Naphthyridin-1(2H)-one, a heterocyclic organic compound utilized in pharmaceutical research and development. Adherence to these procedures is essential to protect personnel, the environment, and maintain regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
Before handling this compound for disposal, all personnel must be equipped with the following:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling of the compound, especially if it is in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Quantitative Data Summary: Hazard and Precautionary Statements for a Structurally Similar Compound (6-Methyl-2,7-naphthyridin-1(2H)-one)
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Characterization: Classify waste containing this compound as hazardous chemical waste. Due to its nitrogen-containing heterocyclic structure, it may be categorized as a halogen-free organic waste unless it is mixed with halogenated solvents.
-
Waste Segregation: It is crucial to segregate waste streams. Keep waste containing this compound separate from non-hazardous waste and other incompatible chemical waste streams.[2]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure-fitting lid.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[2] The label should also include the appropriate hazard symbols (e.g., irritant).
-
Collection of Solid Waste: For the disposal of solid this compound, place it directly into the designated solid hazardous waste container.[2]
-
Collection of Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container. Avoid splashing.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]
-
Don PPE: Before addressing the spill, equip yourself with the full range of PPE as outlined in Section 1.[4]
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials, including the spilled substance, absorbent materials, and any contaminated cleaning supplies, into a clearly labeled, sealable hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[4]
-
Dispose of Cleaning Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[4]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,7-Naphthyridin-1(2H)-one
This guide provides critical safety and logistical information for the handling and disposal of 2,7-Naphthyridin-1(2H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on safety data for structurally similar compounds. A site-specific risk assessment is recommended to determine if additional measures are necessary.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary exposure route for potent compounds. A PAPR is recommended for extended operations.[1] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling hazardous chemicals to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through. |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[1] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area. |
Operational Plan: Handling Procedures
All manipulations of this compound must be performed in a designated and controlled area, such as a glovebox or a Class II Biological Safety Cabinet, to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Compound Handling: Conduct all manipulations, including weighing, dissolving, and aliquoting, within a primary engineering control (e.g., a certified chemical fume hood, glovebox, or containment isolator).[1]
-
Ventilation: Use only in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and personal clothing.[2][3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed when not in use.[2][3]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection: As a nitrogen-containing heterocyclic compound, it should be treated as a chemical waste. Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name, and any known hazard symbols.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][3][4] Do not let the product enter drains, other waterways, or soil.[2]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
